molecular formula C11H14FNO4S B2895927 benzyl N-[3-(fluorosulfonyl)propyl]carbamate CAS No. 2172098-97-2

benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Cat. No.: B2895927
CAS No.: 2172098-97-2
M. Wt: 275.29
InChI Key: BXOVUKGJCSDQLX-UHFFFAOYSA-N
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Description

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate, with the CAS number 2172098-97-2, is a chemical compound offered for research and development purposes. It has a molecular formula of C11H14FNO4S and a molecular weight of 275.30 g/mol . Its structure features a carbamate functional group protected by a benzyloxycarbonyl (Cbz) group, a well-established strategy in organic synthesis for protecting amines during multi-step reactions . This Cbz-protected amino group is stable under a variety of reaction conditions and can be selectively removed, making the compound a valuable building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. The presence of the fluorosulfonyl group is a key reactive handle, as sulfonyl fluorides are increasingly utilized in chemical biology and materials science for their stability and selective reactivity, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry applications. This combination of a protected amine and a highly reactive sulfonyl fluoride moiety makes this compound a versatile intermediate for researchers developing novel chemical probes, polymers, or bioactive compounds. The compound is available for purchase through various chemical suppliers . This product is intended for laboratory research use only and is not classified for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

benzyl N-(3-fluorosulfonylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVUKGJCSDQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Bifunctional Nexus: A Technical Guide to Benzyl N-[3-(fluorosulfonyl)propyl]carbamate in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has heralded a new era in the construction of covalent linkages, offering unparalleled stability and reactivity for applications spanning drug discovery, chemical biology, and materials science.[1][2] Within the expanding SuFEx toolkit, bifunctional reagents capable of bridging distinct molecular entities are of paramount importance. This technical guide provides an in-depth exploration of benzyl N-[3-(fluorosulfonyl)propyl]carbamate, a heterobifunctional linker poised for significant utility. We will dissect its molecular architecture, propose a robust synthetic strategy, and delineate its core applications as a versatile tool for researchers at the vanguard of covalent modification strategies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the power of SuFEx chemistry for creating novel conjugates and chemical probes.

Introduction: The SuFEx Paradigm and the Rise of Sulfonyl Fluorides

SuFEx chemistry, introduced by Sharpless and coworkers, has rapidly emerged as a next-generation "click" reaction, predicated on the remarkable balance of stability and reactivity inherent in the sulfur(VI)-fluoride bond.[2] Unlike their more labile sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional stability to hydrolysis and a wide range of chemical conditions, yet can be selectively activated to react with nucleophiles under specific catalytic conditions.[1][3] This "dormant-to-active" characteristic makes them ideal "warheads" for covalent inhibitors and versatile handles for bioconjugation.[4][5]

The reactivity of sulfonyl fluorides extends to a variety of nucleophilic amino acid residues within proteins, including serine, threonine, lysine, tyrosine, and histidine, moving beyond the canonical cysteine targeting of many covalent modifiers.[4][5] This expanded targeting scope significantly broadens the landscape of the "druggable" proteome.

Molecular Architecture and Strategic Advantages of this compound

This compound is a strategically designed heterobifunctional linker. Its structure comprises three key components:

  • An Aliphatic Sulfonyl Fluoride (-SO₂F): This is the reactive "warhead" of the molecule, capable of participating in SuFEx reactions. The aliphatic nature of the sulfonyl fluoride in this molecule offers a different reactivity profile and potentially greater stability compared to its aromatic counterparts.

  • A Propyl Linker: A three-carbon aliphatic chain provides spatial separation between the two functional ends of the molecule, which can be crucial for mitigating steric hindrance in bioconjugation applications.

  • A Benzyl Carbamate (-NHCbz): This moiety serves as a protected primary amine. The benzyl carbamate (Cbz) group is a well-established protecting group in organic synthesis, known for its stability under a variety of conditions and its susceptibility to selective cleavage.

This unique combination of a reactive SuFEx warhead and a protected amine makes this compound an ideal candidate for multi-step bioconjugation strategies.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Neutralization of 3-Aminopropane-1-sulfonyl fluoride hydrochloride

  • To a stirred solution of 3-aminopropane-1-sulfonyl fluoride hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Step 2: Carbamate Formation

  • To the resulting solution of the free amine, add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Triethylamine: A common organic base used to neutralize the hydrochloride salt of the starting material, liberating the free amine for the subsequent reaction. The use of a slight excess ensures complete neutralization.

  • Benzyl Chloroformate: The reagent of choice for the introduction of the Cbz protecting group.

  • 0 °C Reaction Temperature: The initial cooling is to control the exothermicity of the acid-base and acylation reactions.

  • Aqueous Workup: The series of washes is designed to remove unreacted reagents, the triethylamine hydrochloride salt, and other water-soluble byproducts.

  • Column Chromatography: A standard purification technique to isolate the final product from any remaining impurities.

Core Applications in SuFEx Chemistry

The bifunctional nature of this compound opens up a wide array of applications in chemical biology and drug development.

Development of Targeted Covalent Inhibitors

The sulfonyl fluoride moiety can act as a warhead to covalently modify a target protein. The protected amine can be deprotected in a later step to introduce a targeting ligand, a solubility-enhancing group, or another functional moiety.

Experimental Workflow: Synthesis of a Targeted Covalent Inhibitor

G cluster_0 Step 1: Covalent Modification cluster_1 Step 2: Deprotection cluster_2 Step 3: Ligation of Targeting Moiety A This compound C Covalently Modified Protein A->C SuFEx Reaction (e.g., on Tyr, Lys, His) B Target Protein B->C D Covalently Modified Protein E Deprotected Protein-Linker Conjugate D->E Cbz Deprotection (e.g., H₂/Pd-C) F Deprotected Protein-Linker Conjugate H Targeted Covalent Inhibitor F->H Amide Bond Formation G Targeting Ligand (e.g., with NHS ester) G->H G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Proteome Labeling cluster_2 Step 3: Enrichment & Identification A This compound C ABPP Probe A->C Deprotection & Ligation B Reporter Tag (e.g., Biotin-NHS) B->C D ABPP Probe F Labeled Proteome D->F Incubation E Cell Lysate E->F G Labeled Proteome I Enriched Proteins G->I Affinity Purification H Streptavidin Beads H->I J LC-MS/MS Analysis I->J On-bead Digestion

Caption: Workflow for activity-based protein profiling.

Deprotection of the Benzyl Carbamate

A critical step in the application of this compound is the selective cleavage of the Cbz group without affecting the sulfonyl fluoride moiety. The sulfonyl fluoride group is generally stable under the conditions used for Cbz deprotection.

Recommended Deprotection Protocol:

Method: Hydrogenolysis

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A standard and highly effective catalyst for the hydrogenolysis of benzyl groups.

  • Hydrogen Gas: The reducing agent that cleaves the benzylic C-O bond.

  • Celite Filtration: A common method to safely and effectively remove the fine palladium catalyst from the reaction mixture.

Conclusion and Future Outlook

This compound represents a valuable addition to the SuFEx chemistry toolbox. Its bifunctional nature, combining a stable yet reactive sulfonyl fluoride with a versatile protected amine, makes it a powerful linker for a multitude of applications in drug discovery and chemical biology. While direct literature on this specific molecule is emerging, its potential can be confidently inferred from the extensive body of work on related sulfonyl fluorides and bifunctional linkers. Future research will likely focus on the synthesis and application of a broader range of such linkers with varying lengths and functionalities, further expanding the capabilities of SuFEx-mediated covalent modification. The continued development of these tools will undoubtedly accelerate the discovery of novel therapeutics and deepen our understanding of complex biological systems.

References

  • Ball, N. D., & Sanford, M. S. (2017). Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Accounts of Chemical Research, 50(11), 2413–2422. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]

  • Weng, J., Chen, W., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2697-2708. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews. [Link]

  • Zheng, Q., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 134-145. [Link]

  • Moses, J. E., & Sharpless, K. B. (2020). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 59(32), 13218-13223. [Link]

  • Zheng, Q., & Sharpless, K. B. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4501. [Link]

  • Dong, J., & Sharpless, K. B. (2014). SuFEx: A New Click Reaction. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Choi, E. J., et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. Polymers, 13(3), 398. [Link]

  • Grimster, N. P., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4643–4647. [Link]

  • Grimster, N. P., & Sharpless, K. B. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4643–4647. [Link]

  • Niu, H., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad096. [Link]

  • Van der Veken, P., et al. (2023). EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides. Angewandte Chemie International Edition, 62(7), e202216158. [Link]

  • Zheng, Q., & Sharpless, K. B. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4501. [Link]

  • Niu, H., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad096. [Link]

  • Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 63(46), e202417651. [Link]

  • Meares, C. F., & Wensel, T. G. (1987). Bifunctional linker. U.S. Patent No. 4,680,338. Washington, DC: U.S.
  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3466-3481. [Link]

  • Ball, N. D., & Sanford, M. S. (2017). Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N‑Heterocyclic Carbene Complex. Organometallics, 36(15), 2823–2826. [Link]

  • Holmes, A. B., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Huang, J., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2851. [Link]

  • Wang, Y., et al. (2025). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. Nature Communications, 16(1), 1-11. [Link]

  • An, Z., & Tsuchikama, K. (2018). Linkers for antibody drug conjugates.
  • Moses, J. E., & Sharpless, K. B. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences, 118(15), e2025284118. [Link]

  • Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 35, pp. 17-29). Humana Press. [Link]

Sources

Solubility of Fluorosulfonyl Propyl Carbamates in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of fluorosulfonyl propyl carbamates. This content is structured for application scientists and medicinal chemists utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry.[1]

Technical Guide & Handling Protocols

Executive Summary

Fluorosulfonyl propyl carbamates represent a specialized class of "SuFExable" building blocks.[1] These compounds combine a latent electrophilic warhead (sulfonyl fluoride,


) with a carbamate linker, typically separated by a propyl chain.[1] This structural arrangement balances hydrolytic stability with specific reactivity toward nucleophilic amino acid residues (e.g., Lysine, Tyrosine, Serine) in biological targets.

For researchers, the critical challenge lies in solvating these compounds for assays or synthesis without prematurely triggering the "spring-loaded"


 warhead.[1] This guide provides a definitive solubility profile, solvent selection logic, and validated protocols for handling these reagents.

Physicochemical Profile

Understanding the solubility of these compounds requires analyzing their three structural domains:

  • The Fluorosulfonyl Warhead (

    
    ):  Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable toward hydrolysis and thermolysis.[1] The 
    
    
    
    bond is highly polarized yet resistant to reduction, contributing to moderate polarity without compromising lipophilicity.
  • The Propyl Linker (

    
    ):  This aliphatic spacer increases lipophilicity (
    
    
    
    ) compared to ethyl or methyl analogs, enhancing solubility in non-polar organic solvents while reducing water solubility.[1]
  • The Carbamate Motif (

    
    ):  This moiety introduces hydrogen bond donor/acceptor sites, significantly improving solubility in polar aprotic solvents like DMSO and acetonitrile.[1]
    
Estimated Properties (Reference: Benzyl N-[3-(fluorosulfonyl)propyl]carbamate)
  • 
     (Predicted):  ~1.5 – 2.5 (Moderately Lipophilic)[1]
    
  • Topological Polar Surface Area (TPSA): ~70–80 Ų[1]

  • Physical State: Typically white/off-white solids or viscous oils at room temperature.[1]

Solvent Compatibility Matrix

The following table categorizes organic solvents based on Solubility (thermodynamic capacity to dissolve) and Stability (kinetic resistance to degradation).

Solvent ClassRepresentative SolventsSolubility RatingStability RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mM)High Primary choice for stock solutions (10–100 mM) in biological assays.[1]
Polar Aprotic Acetonitrile (MeCN) Excellent (>50 mM)High Preferred for LC-MS analysis and chemical synthesis.[1]
Polar Protic Methanol, Ethanol Good (10–25 mM)Conditional Risk of transesterification. Use only for short-term handling; avoid storage.[1]
Chlorinated DCM, Chloroform Good (>20 mM)HighIdeal for synthetic workup and purification.
Non-Polar Hexanes, Heptane Poor (<1 mM)HighUsed as antisolvents for precipitation/crystallization.[1]
Aqueous Water, PBS (pH 7.4) Very Poor (<100 µM)High (Kinetic)Requires co-solvent (e.g., 1% DMSO) for biological assays.[1]
Critical Stability Note: The "SuFEx Paradox"

Sulfonyl fluorides are unique because they are stable in water and alcohols under neutral conditions, unlike sulfonyl chlorides which hydrolyze rapidly. However, in the presence of base or protein environments , they become highly reactive.

  • Avoid storing stocks in alcohols: Slow transesterification of the carbamate or solvolysis of the fluoride can occur over weeks at room temperature.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental application.

SolventSelection Start Select Solvent for Fluorosulfonyl Propyl Carbamate AppType Intended Application? Start->AppType StockSol Long-term Stock (Storage) AppType->StockSol Storage Assay Biological Assay (In vitro/In vivo) AppType->Assay Screening Synthesis Chemical Synthesis / Purification AppType->Synthesis Reaction DMSO Anhydrous DMSO (Store at -20°C) StockSol->DMSO High Solubility Inert Environment CoSolvent PBS + 1-5% DMSO (Prepare Fresh) Assay->CoSolvent Aqueous Stability Required DCM_MeCN DCM or MeCN (Avoid Alcohols) Synthesis->DCM_MeCN Facilitates Workup

Figure 1: Decision tree for solvent selection ensuring maximum stability of the fluorosulfonyl warhead.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable master stock for biological screening.

  • Weighing: Accurately weigh 2.75 mg (assuming MW ~275 g/mol for a benzyl derivative) of the fluorosulfonyl propyl carbamate into a 1.5 mL amber glass vial.

    • Why Amber Glass? Protects from potential photodegradation, though

      
       is generally photostable.[1]
      
  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm).

    • Causality: Water in DMSO can accelerate hydrolysis if the solution becomes slightly acidic over time.[1] Anhydrous DMSO prevents this.[1]

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

    • Validation: Solution should be optically clear. If hazy, centrifuge at 10,000 x g for 5 minutes to check for undissolved solids.

  • Storage: Aliquot into single-use vials and store at -20°C. Stable for >6 months.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the maximum solubility in a specific organic solvent.[1]

  • Saturation: Add excess solid compound (~10 mg) to 0.5 mL of the target solvent (e.g., Methanol) in a glass vial.

  • Equilibrium: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Note: Do not use Nylon filters, as the carbamate may bind non-specifically.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Mechanism & SuFEx Activation

The utility of fluorosulfonyl propyl carbamates relies on their resistance to "background" hydrolysis while remaining reactive toward specific protein targets.

SuFExMechanism Compound Fluorosulfonyl Propyl Carbamate Interaction1 No Reaction (Kinetic Stability) Compound->Interaction1 Exposed to Interaction2 SuFEx Activation (Covalent Bond) Compound->Interaction2 Proximity to Water Water/Solvent (Neutral pH) Water->Interaction1 Protein Protein Target (Nucleophilic Tyr/Lys) Protein->Interaction2 Product Product Interaction2->Product Stable Sulfonate Adduct

Figure 2: The "Spring-Loaded" mechanism. The compound resists hydrolysis in neutral solvents (left) but reacts covalently when positioned near a protein nucleophile (right).

References

  • Sharpless, K. B., et al. (2014).[1][2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

  • Jones, L. H. (2020).[1][4] "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem.

  • Enamine Ltd. (n.d.).[1] "this compound Product Page." Sigma-Aldrich / Merck.[1] [1]

  • Grimster, N. P., et al. (2024).[1] "Modular synthesis of functional libraries by accelerated SuFEx click chemistry." Chemical Science.

  • Mykhailiuk, P. K. (2025).[1] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

Sources

The Reactivity Profile of Cbz-Protected Sulfonyl Fluoride Linkers: A Technical Guide for Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) fluoride exchange (SuFEx) has fundamentally transformed covalent drug discovery, bioconjugation, and chemical proteomics[1]. Sulfonyl fluorides (R-SO₂F) possess a unique "Goldilocks" reactivity: they are intrinsically stable in aqueous media but undergo rapid, irreversible conjugation with nucleophilic amino acids (Lys, Tyr, His, Ser, Thr) when driven by spatial proximity[2][3].

To construct heterobifunctional cross-linkers or targeted covalent inhibitors, synthetic routes often require the transient protection of primary or secondary amines. The carboxybenzyl (Cbz) group is a standard choice due to its robustness. However, integrating Cbz-protection with a sulfonyl fluoride warhead presents distinct chemoselectivity challenges during linker synthesis and deprotection[4]. This whitepaper details the reactivity profile, orthogonal deprotection dynamics, and experimental workflows required to successfully utilize Cbz-protected sulfonyl fluoride linkers.

Chemical Stability and Orthogonal Deprotection Dynamics

The defining feature of the sulfonyl fluoride group is its exceptional resistance to spontaneous hydrolysis. Unlike sulfonyl chlorides, which rapidly degrade in water, sulfonyl fluorides remain intact under both acidic (pH 4) and basic (pH 9) conditions, even at elevated temperatures[5][6]. This stability is crucial for their utility in biological systems, but it also dictates the synthetic strategies used to manipulate them.

The Catalyst Poisoning Paradigm

In standard peptide and linker synthesis, the Cbz group is cleanly removed via catalytic hydrogenation utilizing hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. However, empirical evidence demonstrates that the hydrogenation of Cbz-protected sulfonyl fluorides frequently fails[4].

Causality: The failure is caused by the sulfur(VI) center, which acts as a potent catalyst poison. The sulfur moiety strongly coordinates to the active sites on the palladium surface, completely inhibiting the activation of H₂ gas and preventing the reduction of the Cbz benzyl ether bond[4].

The Orthogonal Solution: Acidic Cleavage

To bypass this limitation, an orthogonal deprotection strategy must be employed. Treatment with strong acids, specifically hydrogen bromide (HBr) in acetic acid, successfully cleaves the Cbz group to yield the free amine[4].

Causality: The Cbz group is acid-labile, susceptible to protonation of the carbamate carbonyl by strong anhydrous acids, leading to the expulsion of benzyl bromide and CO₂. Conversely, the S-F bond is highly stable to acidic hydrolysis due to its strong covalent nature and the lack of easily protonatable lone pairs on the fluorine atom. Thus, the free amine can be quantitatively recovered without premature hydrolysis to the inactive sulfonic acid.

Caption: Workflow for Cbz-deprotection of sulfonyl fluorides avoiding catalyst poisoning.

Proximity-Enhanced Reactivity in Biological Systems

Once the free amine is conjugated to a targeting ligand (e.g., a small molecule binder or an NHS-ester for cross-linking), the resulting probe leverages proximity-enhanced SuFEx reactivity[2].

Mechanistic Causality: The S-F bond is highly polarized but kinetically inert due to a high activation energy barrier. In dilute biological buffers, the intrinsic reactivity of aryl sulfonyl fluorides with water or free amino acids is negligible[2][7]. However, upon binding to a target protein, the warhead is cast across a restricted surface area. The local protein microenvironment—often featuring hydrogen-bond donors that interact with the fluorine atom—lowers the activation energy[1]. This enables weakly nucleophilic side chains (such as Ser, Thr, or Tyr) to attack the sulfur(VI) center, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage[2][3].

Caption: Proximity-enhanced SuFEx mechanism for specific protein labeling.

Quantitative Data: Stability and Reactivity Profiles

The following table summarizes the comparative reactivity metrics that dictate the handling of sulfonyl fluoride linkers versus traditional electrophiles.

Chemical PropertySulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)
Aqueous Stability (pH 4 - 9) Highly stable (t₁/₂ > months)[6]Highly unstable (t₁/₂ < hours)[6]
Intrinsic Amine Reactivity Low (Requires catalyst/proximity)[2]High (Spontaneous)
Pd/C Hydrogenation Compatibility Incompatible (Catalyst poisoning)[4]Incompatible (Reduction/Poisoning)
HBr/AcOH Acidic Cleavage Stable (Quantitative recovery)[4]Prone to side reactions
Targeted Residues (SuFEx) Lys, Tyr, His, Ser, Thr[3]Non-specific (reacts with any nucleophile)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and structural integrity.

Protocol 1: Chemoselective Deprotection of Cbz-Sulfonyl Fluoride Linkers

Objective: Remove the Cbz protecting group without hydrolyzing the SO₂F warhead or poisoning the reaction.

  • Preparation: Dissolve the Cbz-protected sulfonyl fluoride linker (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM).

  • Acidic Cleavage: Slowly add a solution of 33% HBr in glacial acetic acid (10.0 eq) dropwise at 0 °C under an inert argon atmosphere.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours.

  • Self-Validation (LC-MS Check): Sample 5 µL of the reaction mixture, quench in cold ether, and analyze via LC-MS. Validation metric: Confirm the presence of the free amine mass [M+H]⁺. Ensure there is no mass shift of -18 Da (loss of F, addition of OH), which would indicate unwanted hydrolysis to the sulfonic acid[5].

  • Isolation: Once complete, precipitate the product by adding the reaction mixture dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Recovery: Centrifuge to collect the hydrobromide salt of the free amine-sulfonyl fluoride. Wash twice with cold ether and dry under vacuum[4].

Protocol 2: Proximity-Driven Protein Profiling via SuFEx

Objective: Covalently label a target protein using the deprotected sulfonyl fluoride linker conjugated to a targeting ligand.

  • Probe Incubation: Incubate the target protein (1-5 µM) with the synthesized SuFEx probe (10-50 µM) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C for 2-4 hours[2].

  • Self-Validation (Competitive Control): In a parallel control reaction, pre-incubate the protein with a high concentration (100x excess) of the native ligand before adding the SuFEx probe. Validation metric: A successful proximity-driven reaction will show near-zero labeling in the control group, proving the S-F bond only reacts when guided by specific affinity recognition, rather than non-specific intrinsic reactivity[7].

  • Quenching & Digestion: Quench the reaction with 4x Laemmli buffer. For cross-linking mass spectrometry (XL-MS), digest the protein complex using Trypsin[3].

  • Analysis: Analyze the digested peptides via LC-MS/MS to identify the exact site of SuFEx modification (typically Lys, Tyr, or His)[1].

References

1.[2] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS. pnas.org. URL: 2.[1] Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development | Request PDF - ResearchGate. researchgate.net. URL: 3.[3] Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry | Analytical Chemistry - ACS Publications. acs.org. URL: 4.[5] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. nih.gov. URL: 5.[7] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. mdpi.com. URL: 6.[6] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. researchgate.net. URL: 7.[4] Herrero Alvarez, Natalia (2017) Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors: alpha-substituted sulfon - Enlighten Theses. gla.ac.uk. URL:

Sources

N-[3-(fluorosulfonyl)propyl]carbamate Derivatives: A Technical Guide to Next-Gen SuFEx Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of covalent drug discovery has been driven largely by the transition from highly reactive, indiscriminate electrophiles to "tunable" warheads. Among these, N-[3-(fluorosulfonyl)propyl]carbamate derivatives represent a critical scaffold in the SuFEx (Sulfur-Fluoride Exchange) arsenal.

Unlike their aromatic counterparts, aliphatic sulfonyl fluorides possess a unique "Goldilocks" reactivity profile—stable enough to survive cellular metabolism and aqueous buffers, yet reactive enough to covalently modify specific nucleophilic residues (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via the homotaurine pathway, its mechanistic underpinnings, and its application in Activity-Based Protein Profiling (ABPP).

Chemical Architecture & Reactivity

The Aliphatic Sulfonyl Fluoride Warhead

The core of this derivative is the 3-(fluorosulfonyl)propyl moiety. Structurally, it consists of a sulfonyl fluoride functional group (


) tethered to a carbamate nitrogen via a three-carbon aliphatic chain.
  • Bond Stability: The S(VI)-F bond is remarkably strong (bond energy ~130 kcal/mol), rendering it resistant to hydrolysis, reduction, and thermolysis under physiological conditions.

  • Activation Mechanism: Unlike sulfonyl chlorides, which react via an indiscriminate

    
     mechanism, sulfonyl fluorides require specific activation. The fluoride ion is a poor leaving group due to the strength of the S-F bond; however, the bond is highly polarized. Activation typically occurs via:
    
    • Protein-Templated Activation: A local environment in a protein pocket (e.g., H-bonding network or Lewis acidic residues) stabilizes the transition state, allowing a specific nucleophile to attack the sulfur center.

    • SuFEx Catalysis: In synthetic applications, silicon-based activation (e.g., TMS-ethers) or bifluoride catalysts (

      
      ) facilitate the exchange.
      
The Role of the Carbamate Linker

The carbamate group (


) serves two distinct functions:
  • Synthetic Handle: It allows for the modular attachment of the warhead to diverse ligands, fluorophores, or biotin tags (e.g., via deprotection of a tert-butyl carbamate to an amine, followed by amide coupling).

  • Solubility & Hydrogen Bonding: The carbamate oxygen and nitrogen can participate in H-bonding, potentially improving the binding affinity of the probe within a target active site.

Synthesis Methodologies

While aromatic sulfonyl fluorides are often synthesized from sulfonyl chlorides or fluorosulfuryl imidazolium salts, aliphatic variants like N-[3-(fluorosulfonyl)propyl]carbamates require distinct strategies to avoid elimination reactions.

The Homotaurine Pathway (Primary Protocol)

The most robust route utilizes 3-aminopropanesulfonic acid (Homotaurine) as the starting material. This pathway avoids the use of volatile ethenesulfonyl fluoride (ESF) and allows for scale-up.

SynthesisPathway Start Homotaurine (3-aminopropanesulfonic acid) Step1 N-Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Homotaurine (Sulfonate Salt) Step1->Inter1 Step2 Chlorination (SOCl2 / DMF cat.) Inter1->Step2 Inter2 Sulfonyl Chloride (R-SO2Cl) Step2->Inter2 Reflux Step3 Fluorination (KHF2 / ZnF2) Inter2->Step3 Final N-Boc-3-(fluorosulfonyl) propylamine Step3->Final SuFEx

Figure 1: Step-wise synthesis of N-Boc-3-(fluorosulfonyl)propylamine starting from Homotaurine.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of tert-butyl (3-(fluorosulfonyl)propyl)carbamate.

Step 1: Protection

  • Dissolve 3-aminopropanesulfonic acid (10.0 g, 71.8 mmol) in 1M NaOH (80 mL).

  • Add di-tert-butyl dicarbonate (

    
    ) (17.2 g, 79.0 mmol) in dioxane (40 mL) dropwise at 0°C.
    
  • Stir at RT for 12 hours.

  • Concentrate in vacuo to remove dioxane. Acidify carefully with 1M HCl to pH ~2 (if isolating acid) or keep as sodium salt for the next step (drying required). Recommendation: Isolate the tetrabutylammonium salt for better solubility in organic chlorination steps.

Step 2: Chlorination

  • Suspend the dry N-Boc sulfonate salt in anhydrous DCM (100 mL) under Argon.

  • Add catalytic DMF (0.5 mL).

  • Add thionyl chloride (

    
    ) (3 eq) dropwise at 0°C.
    
  • Reflux for 4 hours. The suspension should clear as the sulfonyl chloride forms.

  • Concentrate to dryness to remove excess

    
    . Critical: Do not expose to moisture; sulfonyl chlorides are hydrolytically unstable.
    

Step 3: Fluorination (SuFEx)

  • Dissolve the crude sulfonyl chloride in Acetonitrile/Water (5:1).

  • Add Potassium Bifluoride (

    
    ) (4 eq).
    
  • Stir vigorously at RT for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The sulfonyl fluoride is typically a stable, white solid or colorless oil.

Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

These derivatives function as "scout" probes. By attaching a reporter tag (e.g., biotin or an alkyne for click chemistry) to the carbamate amine (after deprotection), researchers can profile the "reactive proteome."

Mechanism of Action: The probe enters the protein pocket. If a nucleophilic residue (e.g., Tyrosine-OH) is properly oriented and the local environment activates the S-F bond, a covalent bond forms, releasing fluoride.

ABPP_Workflow Probe SuFEx Probe (Ligand-Linker-SO2F) Incubation Incubation (37°C, 1-4 hrs) Probe->Incubation Proteome Cell Lysate / Proteome Proteome->Incubation Labeling Covalent Labeling (Specific Residue Modification) Incubation->Labeling Click CuAAC Click Chemistry (If alkyne probe used) Labeling->Click Optional Enrichment Streptavidin Enrichment Labeling->Enrichment If Biotin probe Click->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis

Figure 2: ABPP workflow utilizing SuFEx probes for target identification.

Comparison with Other Warheads
FeatureSulfonyl Fluoride (SuFEx)Sulfonyl ChlorideAcrylamide
Target Residues Tyr, Lys, Ser, His, ThrNon-specific (Cys, Lys, etc.)Cysteine (primarily)
Stability (Buffer) High (

h)
Low (

min)
High
Reactivity Context-dependent (Tunable)High (Indiscriminate)Moderate
Metabolic Stability GoodPoorGood
Primary Use Late-stage functionalization, ABPPReagent synthesisCovalent Drugs (Kinase inhibitors)

Critical Analysis & Troubleshooting

Stability vs. Reactivity

A common misconception is that aliphatic sulfonyl fluorides are inert. While they are stable in plasma, they are sensitive to basic pH (>8.5) over prolonged periods.[1]

  • Recommendation: Perform labeling reactions in HEPES or PBS at pH 7.4. Avoid Tris buffer if possible, or ensure pH is strictly controlled, as primary amines in Tris can compete at high concentrations/temperatures (though less likely with

    
     than 
    
    
    
    ).
Characterization
  • NMR Signature: The

    
     protons typically appear as a multiplet around 3.2-3.5 ppm.
    
  • 19F NMR: This is the diagnostic standard. The sulfonyl fluoride signal appears as a triplet (due to coupling with adjacent

    
    ) around +50 to +65 ppm (relative to 
    
    
    
    ).

References

  • Dong, J., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. [Link][4]

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. [Link]

  • Wang, F., et al. (2022). "Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation." Organic Chemistry Frontiers. [Link]

Sources

Beyond the SDS: Safe Handling and Application of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and chemical biology, researchers are increasingly utilizing fluorosulfonyl (-SO₂F) probes. Among these, benzyl N-[3-(fluorosulfonyl)propyl]carbamate (CAS: 2172098-97-2)[1] serves as a highly versatile, Cbz-protected bifunctional linker.

However, translating the Safety Data Sheet (SDS) of a fluorosulfonyl compound into a practical laboratory workflow requires more than just reading hazard statements. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties of this specific probe, explain the mechanistic causality behind its hazards, and provide a self-validating, field-proven protocol for its safe utilization.

Physicochemical Profile & Hazard Deconstruction

Unlike traditional sulfonyl chlorides (-SO₂Cl), which are highly sensitive to moisture and prone to homolytic cleavage, the -SO₂F group is thermodynamically stable. The homolytic bond dissociation energy of the S–F bond (approx. 90.5 kcal/mol) is significantly higher than that of the S–Cl bond (approx. 46 kcal/mol)[2]. This "golden bond" resists oxidation and reduction, making it stable in complex biological environments[2].

Despite this stability, the compound is classified as a hazardous material. The primary danger arises not from spontaneous degradation, but from its intended reactivity: when activated by a base or a strong nucleophile, the leaving group is the fluoride ion (F⁻), which can form highly toxic hydrofluoric acid (HF) in unbuffered or acidic environments[3].

Table 1: SDS Metrics and Mechanistic Causality
Property / HazardValue / ClassificationMechanistic Causality
CAS Number 2172098-97-2Unique identifier for the Cbz-protected propyl-fluorosulfonyl probe[1].
Molecular Weight 275.3 g/mol Quantitative basis for precise stoichiometric loading[1].
GHS Classification Corrosive (Cat 1B), Acute Tox (Cat 4)Hydrolytic release of HF upon contact with biological moisture or mucous membranes[3][4].
H-Statements H302, H314, H318Harmful if swallowed; causes severe skin burns and irreversible eye damage[4].
P-Statements P260, P280, P305+P351+P338Mandates strict respiratory and ocular protection due to the tissue-penetrating nature of HF[4].

SuFEx Reaction Mechanics & Safety Implications

In a typical SuFEx ligation, this compound is reacted with a nucleophile (such as a phenol or amine) in the presence of a base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.

The base serves a dual purpose: it activates the S–F bond for nucleophilic attack and immediately scavenges the released HF, preventing the accumulation of toxic gas[5]. Modern approaches, such as flow chemistry, further mitigate this risk by keeping the reaction in a strictly closed, microfluidic system, ensuring no gas escapes into the laboratory environment[6].

G Probe SuFEx Probe (-SO2F) Complex Activated Transition State Probe->Complex Target Nucleophile (Ar-OH / R-NH2) Target->Complex Base Base Catalyst (e.g., DBU) Base->Complex Activates Product Covalent Adduct (-SO2-O-Ar) Complex->Product Ligation HF HF / F- Byproduct (Hazard) Complex->HF Elimination Quench In-situ Quenching (Base/Ca2+) HF->Quench Neutralization

Figure 1: Mechanism of SuFEx activation and in-situ HF neutralization.

Self-Validating Experimental Protocol: SuFEx Ligation

To ensure both high synthetic yield and absolute operator safety, I have developed the following self-validating protocol for coupling this compound with a phenolic target. Every step includes an internal check to verify that the chemical system is behaving as predicted.

Table 2: Reaction Parameters & Safety Controls
ParameterOptimal ConditionSafety / Validation Rationale
Solvent Anhydrous CH₃CNPrevents premature hydrolysis of the S–F bond and uncontrolled HF release.
Catalyst DBU (1.5 - 2.0 eq)Acts as both the reaction catalyst and an in-situ scavenger for the generated HF[5].
Quench Reagent Sat. NaHCO₃ + 10% CaCl₂NaHCO₃ neutralizes acid; Ca²⁺ precipitates toxic F⁻ ions as inert CaF₂.
Step-by-Step Methodology

Step 1: System Preparation & Inertion

  • Action: Flame-dry a Schlenk flask, equip it with a magnetic stir bar, and purge with Argon for 15 minutes.

  • Causality: While the probe is stable, trace moisture combined with the basic catalyst can lead to slow background hydrolysis, reducing yield and generating un-scavenged HF.

  • Validation: A stable argon pressure gauge reading confirms system integrity and the absence of atmospheric moisture.

Step 2: Reagent Loading

  • Action: Dissolve 1.0 equivalent of the phenolic target and 1.1 equivalents of this compound in anhydrous CH₃CN.

  • Causality: A slight excess of the fluorosulfonyl probe ensures complete consumption of the valuable target molecule.

Step 3: Catalytic Activation (The SuFEx Event)

  • Action: Add 1.5 equivalents of DBU dropwise at 0°C, then allow the reaction to warm to room temperature (20°C).

  • Causality: DBU activates the S–F bond and immediately forms a DBU·HF salt upon elimination, preventing the evolution of free HF gas[5].

  • Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 276 [M+H]⁺ peak (the probe) and the emergence of the product mass validates that the electrophile has been fully consumed.

Step 4: Safety-Driven Quench and Workup

  • Action: Cool the flask to 0°C and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous CaCl₂.

  • Causality: This is the most critical safety step. NaHCO₃ neutralizes the DBU·HF salt. The addition of calcium ions (Ca²⁺) forces the precipitation of the fluoride ions as highly insoluble calcium fluoride (CaF₂), permanently removing the systemic toxicity hazard from your aqueous waste stream.

  • Validation: Check the pH of the aqueous layer (must be > 7.5). The visual presence of a fine white precipitate (CaF₂) validates the successful sequestration of the fluoride hazard.

Workflow Step1 1. Preparation Fume Hood & PPE Step2 2. Reagent Loading Anhydrous Conditions Step1->Step2 Step3 3. SuFEx Reaction Closed System Step2->Step3 Hazard1 Moisture Exposure (Slow Hydrolysis) Step2->Hazard1 Step4 4. Reaction Quench CaCO3 / Aqueous Base Step3->Step4 Hazard2 HF Gas Evolution (Acute Toxicity) Step3->Hazard2 Step5 5. Workup & Extraction Segregate F- Waste Step4->Step5 Hazard2->Step4 Mitigated by

Figure 2: Self-validating workflow for SuFEx ligation and hazard mitigation.

Emergency Response & Spill Management

Because this compound contains a latent fluoride leaving group, emergency response protocols must account for hydrofluoric acid exposure, even if the bulk material is not highly acidic in its resting state[3].

  • Mechanistic Toxicology: If the compound contacts the skin or eyes, the moisture in biological tissues can slowly hydrolyze the S–F bond. The resulting fluoride ions penetrate deeply into tissue, binding to endogenous calcium and magnesium. This causes rapid, localized cell death (liquefactive necrosis) and can lead to fatal systemic hypocalcemia[3].

  • Dermal Exposure First Aid: Immediately flush the affected area with copious amounts of water for 15 minutes. Following the rinse, generously apply 2.5% Calcium Gluconate gel to the area[3].

    • Causality: The calcium in the gel acts as a sacrificial sink, binding the penetrating fluoride ions before they can reach the bone or disrupt systemic electrolyte balances.

  • Inhalation Exposure: Remove the individual to fresh air immediately. Do NOT use mouth-to-mouth resuscitation if the victim inhaled the substance[7]. Administer oxygen and, if authorized by medical personnel, nebulized calcium gluconate[3].

By understanding the mechanistic logic behind the SDS, researchers can confidently harness the power of SuFEx click chemistry while maintaining uncompromising safety standards.

References

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Thieme Connect
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Fast flow-chemistry set-up facilitates sulfur-fluoride click chemistry Chemistry World
  • SAFETY DATA SHEET: 1-(Fluorosulfonyl)
  • Benzyl n-(3-hydroxypropyl)carbamate (Cross-reference for CAS 2172098-97-2) Sigma-Aldrich

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the optimized protocol for synthesizing Benzyl N-[3-(fluorosulfonyl)propyl]carbamate , a critical bifunctional linker used in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

The molecule features two distinct termini:

  • The Cbz-Protected Amine: A masked primary amine acting as a stable anchor, allowing for orthogonal deprotection (hydrogenolysis or acid) after the SuFEx ligation.

  • The Aliphatic Sulfonyl Fluoride (

    
    ):  A "sleeping beauty" electrophile. Unlike sulfonyl chlorides, it is stable to hydrolysis and reduction but reacts specifically with nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) under defined activation conditions.
    

Scientific Rationale for Route Selection: While direct sulfonyl fluoride installation via gaseous


 is possible, it requires specialized high-pressure equipment and poses safety risks. This protocol utilizes a solid-state halide exchange strategy  starting from the inexpensive precursor 3-aminopropanesulfonic acid (Homotaurine) . This route is selected for its atom economy, scalability, and avoidance of toxic gases.

Synthetic Pathway Visualization

The following diagram outlines the three-stage synthesis: Protection, Activation, and Fluorination.

SynthesisPath Start 3-Aminopropanesulfonic Acid (Homotaurine) Step1 Step 1: Cbz Protection (Schotten-Baumann) Start->Step1 Cbz-Cl, NaOH Inter1 Intermediate A: Cbz-Homotaurine Step1->Inter1 Step2 Step 2: Chlorination (SOCl2 / DMF) Inter1->Step2 -OH -> -Cl Inter2 Intermediate B: Sulfonyl Chloride Step2->Inter2 Step3 Step 3: Fluorination (KHF2 Bifluoride Exchange) Inter2->Step3 Halide Swap Final Target: Benzyl N-[3-(fluorosulfonyl) propyl]carbamate Step3->Final

Figure 1: Linear synthetic route converting Homotaurine to the target SuFEx linker via sulfonyl chloride activation.

Experimental Protocol

Phase 1: N-Protection (Schotten-Baumann Conditions)

Objective: Mask the amine to prevent self-reaction during the activation of the sulfonyl group.

  • Reagents:

    • 3-Aminopropanesulfonic acid (Homotaurine) [1.0 equiv]

    • Benzyl chloroformate (Cbz-Cl) [1.2 equiv]

    • Sodium Hydroxide (NaOH) [2.5 equiv]

    • Solvent: Water / THF (1:1 v/v)

Procedure:

  • Dissolve Homotaurine in 1N NaOH (aq) at

    
    . Ensure pH is 
    
    
    
    .
  • Add THF to aid solubility of the lipophilic protecting group.

  • Add Cbz-Cl dropwise over 30 minutes while maintaining temperature at

    
    .
    
  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash the aqueous layer with Diethyl Ether (

    
    ) to remove unreacted Cbz-Cl.
    
  • Acidify the aqueous layer carefully with

    
     to 
    
    
    
    . The product, 3-(benzyloxycarbonylamino)propanesulfonic acid , will either precipitate (filter it) or require extraction with Ethyl Acetate (EtOAc).
  • Dry (over

    
    ) and concentrate.
    
Phase 2: Sulfonyl Chloride Formation

Objective: Activate the inert sulfonic acid into a reactive sulfonyl chloride.

  • Reagents:

    • Intermediate A (from Phase 1) [1.0 equiv]

    • Thionyl Chloride (

      
      ) [5.0 equiv]
      
    • N,N-Dimethylformamide (DMF) [Catalytic, 2-3 drops]

    • Solvent: DCM (Dichloromethane) or Neat

Procedure:

  • Place the dried Intermediate A in a round-bottom flask under Argon.

  • Add dry DCM (optional, for heat control) or proceed neat if scale is small (

    
    ).
    
  • Add

    
     slowly. Add catalytic DMF.
    
  • Reflux (

    
    ) for 4 hours. Evolution of 
    
    
    
    and
    
    
    gas indicates reaction progress.
  • Critical Step: Evaporate excess

    
     under reduced pressure. Co-evaporate with Toluene (
    
    
    
    ) to remove all traces of thionyl chloride.
  • Result: Crude Benzyl (3-(chlorosulfonyl)propyl)carbamate (Yellowish oil/solid). Use immediately in Phase 3.

Phase 3: Fluorination (The "Bifluoride" Exchange)

Objective: Convert the unstable chloride to the stable, selective sulfonyl fluoride.

  • Reagents:

    • Crude Sulfonyl Chloride (Intermediate B) [1.0 equiv]

    • Potassium Bifluoride (

      
      ) [2.0 equiv]
      
    • Solvent: Acetonitrile (

      
      ) / Water (5:1 ratio)
      

Procedure:

  • Dissolve the crude sulfonyl chloride in

    
    .
    
  • Prepare a saturated aqueous solution of

    
     (Plastic/Teflon vessels recommended, though glass is acceptable for short durations with dilute fluorides).
    
  • Add the

    
     solution to the reaction mixture.
    
  • Stir vigorously at RT for 2–4 hours. Monitor by TLC or LCMS (Note: Sulfonyl chlorides hydrolyze on LCMS; look for the stable fluoride mass).

  • Workup: Dilute with EtOAc and Water. Separate layers.

  • Wash organic layer with Brine (

    
    ) and Water (
    
    
    
    ).
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient). The sulfonyl fluoride is typically a white solid or crystalline powder.

Key Data & Troubleshooting

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight

Appearance White to Off-white Solid
Storage

, Desiccated
Stable for months if dry.[1]
Reactivity SuFEx ActiveInert to water; reacts with silyl ethers/amines.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Residual water in Step 1 product.Ensure Intermediate A is rigorously dried (azeotrope with toluene) before adding ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Hydrolysis in Step 3 Reaction too slow or pH too high.Use

(acidic fluoride source) rather than neutral

. The bifluoride anion accelerates the exchange while suppressing hydrolysis.
Impurity: Benzyl Chloride Cbz degradation.Avoid excessive heating (

) during the thionyl chloride step.

Application Context: Why this Molecule?

This molecule serves as a heterobifunctional linker .

  • Protein Profiling: The

    
     group can covalently modify Tyrosine or Lysine residues in proteins. The Cbz group can be removed to reveal an amine, which can then be tagged with a fluorophore or biotin.
    
  • Fragment-Based Drug Discovery (FBDD): It acts as a "warhead" that can be attached to amine-bearing fragments to screen for covalent binders.

Mechanism of Action (SuFEx): The sulfonyl fluoride bond is unusually strong (


) and non-polarizable, making it resistant to metabolic degradation and reduction. However, in the presence of a specific protein environment or a silicon catalyst, it undergoes substitution, releasing fluoride (a good leaving group) and forming a stable sulfonate linkage.

References

  • Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9466–9470.

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. (Describes general handling of aliphatic sulfonyl fluorides).

  • Sigma-Aldrich/Merck. Product Entry: this compound (CAS 2172098-97-2).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for Cbz protection/deprotection stability).

Disclaimer: This protocol involves the use of corrosive reagents (Thionyl Chloride) and fluorides. All work must be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: SuFEx Activation & Utilization of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SuFEx Reaction Conditions for Benzyl N-[3-(fluorosulfonyl)propyl]carbamate Content Type: Detailed Application Notes and Protocols

Executive Summary: The Aliphatic Warhead

This compound (CAS: 2172098-97-2) represents a specialized class of "SuFExable" linkers. Unlike its aromatic counterparts (e.g., benzenesulfonyl fluoride), this molecule features an aliphatic sulfonyl fluoride motif.

Key Technical Distinction: Aliphatic sulfonyl fluorides exhibit a distinct stability-reactivity profile compared to aryl sulfonyl fluorides. They are significantly less electrophilic, rendering them nearly inert to hydrolysis at physiological pH and resistant to reduction. This "sluggishness" is a feature, not a bug—it allows for high chemoselectivity. The sulfonyl fluoride (SO₂F) group remains dormant until activated by specific Lewis bases (e.g., DBU, BTPP) or specific protein microenvironments, making this reagent ideal for:

  • Bifunctional Linker Synthesis: Creating Antibody-Drug Conjugates (ADCs) or PROTAC linkers.

  • Chemical Biology: Covalent probing of specific amino acid residues (Tyrosine, Lysine, Serine) without non-specific background labeling.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₁H₁₄FNO₄S
Molecular Weight 275.30 g/mol
Functional Groups Aliphatic Sulfonyl Fluoride (SuFEx warhead), Cbz-Protected Amine
Solubility High: DMSO, DMF, CH₃CN, CH₂Cl₂. Low: Water, Hexanes.
Stability Stable to H₂O (neutral pH), dilute acids, and reductive conditions (H₂/Pd).
Storage 2–8°C, desiccated. Avoid prolonged exposure to strong bases (e.g., NaOH) which hydrolyze the SO₂F.

Protocol A: SuFEx Ligation with Aryl Silyl Ethers

Application: "Click" conjugation to a payload (e.g., fluorophore, drug) bearing a phenolic hydroxyl group. Mechanism: Base-catalyzed Sulfur(VI) Fluoride Exchange.[1] The silyl ether acts as a "masked" nucleophile, driven by the formation of the strong Si–F bond.

Reagents & Equipment
  • Reagent A: this compound (1.0 equiv).

  • Reagent B: Aryl Silyl Ether (Ar–OTMS) or Aryl Alcohol (Ar–OH) + HMDS (1.2 equiv).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTPP (for slower reactions).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure
  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Aryl Silyl Ether (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

    • Note: If starting from the phenol (Ar-OH), add HMDS (0.6 equiv) and stir for 30 mins to generate the silyl ether in situ, or simply use the phenol with excess base (less "Click-like" but effective).

  • Addition: Add This compound (1.1 equiv) to the solution.

  • Activation: Add DBU (10–20 mol%).

    • Critical Insight: For aliphatic sulfonyl fluorides, DBU is usually sufficient. However, if the reaction is sluggish (>4 hours), switch to BTPP (tert-Butylimino-tri(pyrrolidino)phosphorane), a stronger Schwesinger base, to accelerate the exchange.

  • Reaction: Stir at room temperature (20–25°C).

    • Monitoring: Monitor by TLC or LC-MS. The SO₂F peak (approx. +50 to +60 ppm in ¹⁹F NMR) will disappear, replaced by the sulfonate signal.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The byproduct is volatile TMS-F (bp 16°C) and protonated DBU.

    • Purify via silica gel flash chromatography (typically EtOAc/Hexanes).

    • Self-Validating Check: The product (Alkyl-SO₂-O-Ar) is highly stable. If yield is low, check for hydrolysis of the starting material (sulfonic acid formation).

Protocol B: Covalent Protein Labeling

Application: Using the reagent as a covalent probe to target reactive residues (Tyr, Lys, Ser) in a protein binding pocket. Mechanism: Proximity-induced SuFEx. The SO₂F is generally inert in buffer but reacts when positioned near a nucleophile in a stabilizing protein pocket.[2]

Reagents
  • Protein Stock: 10–50 µM in PBS (pH 7.4).

  • Probe Stock: 10–50 mM this compound in DMSO.

Step-by-Step Procedure
  • Incubation: Dilute the Probe Stock into the Protein Stock to a final concentration of 100–500 µM (10–50x excess).

    • Constraint: Keep final DMSO concentration < 1-2% to avoid protein denaturation.

  • Reaction: Incubate at 37°C for 1–24 hours.

    • Optimization: Aliphatic SO₂F probes are slower than aromatic ones. Extended incubation times (up to 24h) may be required.

  • Quenching (Optional): Excess probe can be removed via gel filtration (e.g., Zeba spin columns) or dialysis. Chemical quenching is difficult due to the stability of the SO₂F, but this stability also means the excess probe won't non-specifically label other proteins during workup.

  • Analysis: Analyze by Intact Protein LC-MS. Look for a mass shift of +255.3 Da (Molecular Weight of probe minus HF).

    • Calculation: 275.3 (Reagent) - 20.0 (HF) = +255.3 Da adduct.

Protocol C: Cbz-Deprotection (Linker Strategy)

Application: Removing the Cbz group to expose the primary amine for further conjugation (e.g., to a carboxylic acid drug) without destroying the SuFEx warhead.

Step-by-Step Procedure
  • Dissolution: Dissolve the reagent in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) at Room Temp for 2–4 hours.

    • Scientific Integrity: The S(VI)–F bond is exceptionally stable to reduction. Unlike sulfonyl chlorides (which reduce to sulfinates/thiols), the sulfonyl fluoride will survive standard hydrogenolysis conditions.

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: 3-(fluorosulfonyl)propan-1-amine. Use immediately for amide coupling.

Visualization: Mechanistic & Experimental Logic

Figure 1: DBU-Catalyzed SuFEx Mechanism

Caption: The catalytic cycle involves the activation of the silyl ether by DBU, followed by the formation of a pentacoordinate sulfur intermediate, releasing the stable sulfonate linkage.

SuFEx_Mechanism Reagents Reagents: R-SO2F + Ar-OTMS Activation Activation: DBU attacks Si [Ar-O-Si-DBU]+ Reagents->Activation Mix (MeCN) Transition Transition State: Pentacoordinate Sulfur [F-S(O2)-O-Ar]- Activation->Transition Nucleophilic Attack Product Product: R-SO2-O-Ar + TMS-F + DBU Transition->Product Elimination of F- Product->Activation DBU Recycled

Figure 2: Strategic Workflow for Linker Utilization

Caption: Workflow for converting the Cbz-protected reagent into a bifunctional drug-linker conjugate.

Linker_Workflow Start Start: Cbz-NH-(CH2)3-SO2F Step1 Step 1: Deprotection (H2, Pd/C, MeOH) Start->Step1 Intermed Intermediate: H2N-(CH2)3-SO2F (Free Amine) Step1->Intermed Step2 Step 2: Amide Coupling (Drug-COOH, HATU, DIPEA) Intermed->Step2 Probe Functional Probe: Drug-CONH-(CH2)3-SO2F Step2->Probe Step3 Step 3: Target Engagement (Protein Incubation) Probe->Step3 Final Covalent Complex: Drug-Linker-Protein Step3->Final

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Synthesis) Aliphatic SO₂F is too stable; Nucleophile is sterically hindered.Switch catalyst from DBU to BTPP (5 mol%). Increase temp to 40°C.
Hydrolysis (R-SO₃H formed) Wet solvent or high pH aqueous exposure.Use anhydrous MeCN. Ensure glassware is flame-dried.
Low Protein Labeling Non-specific binding or lack of reactive residue in pocket.Verify binding affinity of the parent ligand. Increase incubation time (up to 48h).
Cbz Removal Fails Catalyst poisoning.Ensure the sulfur is in the +6 state (SO₂F); S(VI) does not poison Pd like S(II) thiols do. Use fresh Pd/C.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews. [Link]

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology." MedChemComm. [Link]

Sources

Application Note: Protein Bioconjugation with Benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The Shift to Sulfur(VI) Fluoride Exchange (SuFEx)

Traditional protein modification often relies on highly reactive electrophiles like sulfonyl chlorides or N-hydroxysuccinimide (NHS) esters. While effective, these reagents suffer from rapid hydrolysis in aqueous buffers, leading to low conjugation efficiency and "off-target" labeling due to their indiscriminate reactivity.

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate represents a new generation of "latent" electrophiles based on SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike its sulfonyl chloride counterparts, the sulfonyl fluoride (-SO₂F) warhead is remarkably stable in aqueous plasma and buffer at physiological pH. It reacts exclusively when activated by the specific local environment of a nucleophilic residue (Tyrosine, Lysine, or Histidine) or via proximity-induced effects.

Reagent Profile
  • Compound: this compound

  • Role: Covalent modifier / SuFEx Warhead Probe

  • Key Functionality:

    • -SO₂F Warhead: The reactive site that undergoes exchange with protein nucleophiles.

    • Cbz (Carboxybenzyl) Group: A hydrophobic moiety that mimics aromatic side chains. In this context, it serves as a stable "tag" that adds mass (+256 Da) and hydrophobicity, facilitating identification during mass spectrometry (MS) analysis.

  • Target Residues: Primary targets are Tyrosine (Tyr) phenols and Lysine (Lys) epsilon-amines. Histidine (His) and Serine (Ser) are secondary targets depending on the catalytic triad environment.

Part 2: Mechanism of Action

The conjugation follows a substitution mechanism where the fluoride ion is the leaving group.[1] This reaction is unique because the S(VI)-F bond is thermodynamically stable but kinetically active toward nucleophiles in specific protein pockets or under slightly basic conditions.

Chemical Pathway[3][4][5][6][7][8]
  • Activation: The protein nucleophile (e.g., Tyr-OH) is deprotonated (often assisted by a neighboring base or buffer pH).

  • Attack: The nucleophile attacks the sulfur center of the reagent.

  • Exchange: The fluoride ion is expelled (heterolytic cleavage).

  • Formation: A stable Sulfonate (Tyr-O-SO₂-R) or Sulfonamide (Lys-NH-SO₂-R) bond is formed.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Transition State [Nu...SO2...F] Protein->TS pH / Local Base Reagent SuFEx Reagent (R-SO2-F) Reagent->TS Product Conjugated Protein (Protein-Nu-SO2-R) TS->Product Exchange Leaving Leaving Group (HF) TS->Leaving

Caption: Figure 1. General mechanism of SuFEx-mediated protein bioconjugation. The reaction is driven by the expulsion of fluoride upon nucleophilic attack.

Part 3: Experimental Protocols

Materials Preparation[3][8][9]
  • Reagent Stock: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM .

    • Note: The reagent is hydrophobic.[1] Ensure complete dissolution. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture, although -SO₂F is relatively robust.

  • Reaction Buffer: 1x PBS (pH 7.4) or 50 mM HEPES (pH 7.5–8.0).

    • Optimization: For Tyrosine targeting, pH 7.4 is sufficient. For Lysine targeting, pH 8.0–8.5 enhances reactivity.

Protocol A: General Protein Labeling (Screening Mode)

This protocol is designed to test if a target protein has reactive residues accessible to the SuFEx probe.

  • Protein Prep: Dilute protein to 10–20 µM in Reaction Buffer.

  • Reagent Addition: Add the reagent stock (100 mM) to the protein solution to achieve a final concentration of 100–500 µM (10x to 50x molar excess).

    • Critical: Keep final DMSO concentration < 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate at 37°C for 4–12 hours or Room Temperature (25°C) for 12–24 hours.

    • Why long times? SuFEx is slower than NHS-esters. It requires the "right" alignment or sufficient time for the nucleophile to penetrate the sulfur center barrier.

  • Quenching: Add 100 mM Tris-HCl (pH 8.0) to the reaction.

    • Mechanism:[2][3][4] Tris contains a primary amine that will scavenge excess sulfonyl fluoride over time, though removal by desalting is preferred for immediate analysis.

  • Cleanup: Remove excess reagent using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

Protocol B: Validation via Intact Mass Spectrometry (LC-MS)

This is the "Self-Validating" step. You must confirm the covalent addition.

  • Sample: Use 10 µg of the desalted conjugate.

  • LC-MS Run: Inject onto a C4 or C8 protein column (e.g., Agilent PLRP-S). Run a standard water/acetonitrile gradient with 0.1% formic acid.

  • Deconvolution: Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).

  • Analysis: Look for mass shifts corresponding to the adduct.

Data Interpretation Table:

ComponentFormulaMolecular Weight (Monoisotopic)Mass Shift on Protein (Δ Mass)
Reagent C₁₁H₁₄FNO₄S275.06 DaN/A
Leaving Group HF20.01 DaN/A
Conjugation Adduct -SO₂-(CH₂)₃-NH-CbzC₁₁H₁₃NO₄S +255.06 Da

Note: The observed mass shift is +255 Da per conjugation site (Reagent MW minus HF).

Part 4: Workflow Visualization

The following diagram outlines the complete experimental lifecycle, from preparation to validation.

Workflow Prep Step 1: Preparation Protein (20µM) + Reagent (200µM) Buffer: PBS pH 7.4 - 8.0 Incubate Step 2: Incubation 37°C for 4-12 Hours (Allows SuFEx reaction) Prep->Incubate Quench Step 3: Quench & Clean Add Tris Buffer -> Desalt Column (Removes unreacted probe) Incubate->Quench Analysis Step 4: LC-MS Analysis Intact Protein Mass Spec Quench->Analysis Decision Mass Shift Observed? (+255 Da) Analysis->Decision Success: Residue Mapped Success: Residue Mapped Decision->Success: Residue Mapped Yes Optimize: pH / Temp / Conc Optimize: pH / Temp / Conc Decision->Optimize: pH / Temp / Conc No

Caption: Figure 2. Experimental workflow for SuFEx bioconjugation and validation.

Part 5: Troubleshooting & Optimization (E-E-A-T)

Low Conjugation Yield
  • Cause: The target residue (Tyr/Lys) may be buried or have a high pKa.

  • Solution: Increase pH to 8.5 (favors Lysine).

  • Catalysis: Add DABCO (10 mol%) or HFIP (Hexafluoroisopropanol, 5-10%) to the buffer. HFIP is known to accelerate SuFEx reactions by hydrogen-bonding to the fluoride, making it a better leaving group (stabilizing the transition state).

Precipitation
  • Cause: The Cbz group is hydrophobic. High concentrations of the reagent can crash out the protein.

  • Solution: Reduce reagent concentration to 5x excess or increase DMSO percentage slightly (up to 10% if protein tolerates).

"Silent" Labeling
  • Cause: Reagent hydrolysis (rare but possible in bad storage) or lack of reactive surface residues.

  • Check: Run a control reaction with a model peptide (e.g., Angiotensin II) or a small molecule amine (e.g., Benzylamine) and check by LC-MS to verify reagent quality.

References

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2020). "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions." ChemMedChem. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Bum-Erdene, K., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[1][5] PNAS. Link[5]

Sources

Procedure for Cbz deprotection of fluorosulfonyl propyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cbz Deprotection of Fluorosulfonyl Propyl Carbamates

Executive Summary

This guide details the procedure for the removal of the benzyloxycarbonyl (Cbz) protecting group from fluorosulfonyl propyl carbamates (e.g., benzyl (3-(fluorosulfonyl)propyl)carbamate). The primary challenge in this transformation is preserving the sulfonyl fluoride (


) moiety—a Sulfur(VI) Fluoride Exchange (SuFEx) warhead—while liberating the primary amine.

While sulfonyl fluorides are kinetically stable compared to their chloride counterparts, the generated free amine poses a risk of intermolecular polymerization or intramolecular cyclization. Therefore, isolation of the amine as a salt (hydrochloride or hydrobromide) is strictly required to ensure stability.

This note presents two validated protocols:

  • Acidolytic Cleavage (HBr/AcOH): The preferred method for scalability and direct salt isolation.

  • Catalytic Hydrogenolysis (Pd/C, H

    
    ):  An alternative method for acid-sensitive substrates, modified to prevent amine-mediated decomposition.
    

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The objective is to cleave the carbamate (Cbz) without hydrolyzing or reducing the sulfonyl fluoride.

  • Cbz Group: Removed via acid hydrolysis (

    
     mechanism) or hydrogenolysis.
    
  • Sulfonyl Fluoride (SuFEx Handle):

    • Acid Stability: High.[1] Resistant to concentrated HBr and HCl.

    • Reduction Stability: High.[1] Generally resistant to Pd/C hydrogenation under mild conditions (1 atm H

      
      , room temp).
      
    • Nucleophilic Stability: Moderate.[2] Stable to water and alcohols, but reactive toward free amines (forming sulfonamides).

Critical Control Point: The reaction product is 3-aminopropanesulfonyl fluoride. If isolated as a free base , the amine can react with the electrophilic sulfur of a neighboring molecule (intermolecular) or itself (intramolecular), leading to decomposition. The amine must be protonated immediately upon generation.

Reaction Scheme

ReactionScheme cluster_legend Key Stability Factor SM Cbz-Protected Amine (Bn-O-CO-NH-(CH2)3-SO2F) Inter Carbamic Acid Intermediate SM->Inter Method A: HBr/AcOH Method B: H2, Pd/C, HCl Prod Target Amine Salt (H3N+-(CH2)3-SO2F X-) Inter->Prod - CO2 - Benzyl byproduct Warning Must isolate as SALT to prevent polymerization

Figure 1: General reaction scheme emphasizing the necessity of salt formation.

Protocol A: Acidolytic Cleavage (HBr/AcOH)

Status: Gold Standard (Preferred) Rationale: This method is non-reductive and generates the hydrobromide salt directly, which often precipitates from the reaction mixture, simplifying purification.

Materials
  • Substrate: Benzyl (3-(fluorosulfonyl)propyl)carbamate (1.0 equiv)

  • Reagent: 33% Hydrobromic acid in Acetic Acid (HBr/AcOH)

  • Solvent: Dichloromethane (DCM) (optional co-solvent for solubility)

  • Precipitant: Diethyl Ether (

    
    ) (Anhydrous)
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a drying tube (CaCl

    
    ) or maintain under 
    
    
    
    atmosphere (though strict inertness is not critical for HBr, moisture exclusion is good practice).
  • Dissolution: Dissolve the Cbz-protected substrate in a minimal amount of DCM.

    • Note: If the substrate is an oil, you can add the HBr reagent directly. If solid, DCM helps solubility.

  • Addition: Cool the solution to 0 °C (ice bath). Add 33% HBr/AcOH (5–10 equiv) dropwise.

    • Caution: HBr fumes are corrosive. Work in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 1–2 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The starting material (high R

      
      ) should disappear; the product (low R
      
      
      
      , amine salt) will likely stay at the baseline.
  • Workup (Precipitation):

    • Cool the mixture back to 0 °C.

    • Slowly add an excess of cold anhydrous Diethyl Ether (

      
      )  (approx. 10x reaction volume).
      
    • The amine hydrobromide salt should precipitate as a white or off-white solid.

  • Isolation:

    • Filter the solid under vacuum (sintered glass funnel).

    • Wash the cake extensively with

      
       to remove benzyl bromide (lachrymator!) and excess acetic acid.
      
  • Drying: Dry the solid under high vacuum for 4 hours.

    • Storage: Store at -20 °C under argon.

Protocol B: Catalytic Hydrogenolysis (Modified)

Status: Alternative (For acid-sensitive backbones) Rationale: Standard hydrogenation removes Cbz efficiently. However, to prevent the free amine from reacting with the sulfonyl fluoride, acid (HCl) is added to the reduction media .

Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 10 wt% loading).

  • Solvent: Methanol (MeOH) (degassed).

  • Additive: 1.0 M HCl in MeOH or Dioxane (1.1 equiv).

  • Gas: Hydrogen (

    
    ) balloon.
    
Step-by-Step Procedure
  • Safety Check: Pd/C is pyrophoric when dry. Use wet Pd/C or handle under inert gas.

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH).

    • Critical: This ensures the amine is protonated immediately upon formation.

  • Catalyst Addition: Carefully add 10 wt% Pd/C.

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (3x).

    • Evacuate and backfill with Hydrogen (balloon).

    • Stir vigorously at room temperature for 2–4 hours.

  • Filtration:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C.[2]

    • Caution: Do not let the filter cake dry out completely in air (fire hazard). Wash the cake with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 40 °C.

  • Purification: Triturate the residue with

    
     or Acetone to obtain the clean hydrochloride salt.
    

Comparative Data & QC

FeatureMethod A (HBr/AcOH)Method B (H2/Pd-C + HCl)
Primary Mechanism Acidolytic CleavageHydrogenolysis
Product Form Hydrobromide Salt (

)
Hydrochloride Salt (

)
SO

F Compatibility
Excellent (Stable to acid)Good (Stable to mild reduction)
Scalability High (kg scale feasible)Moderate (Safety concerns with H

/Pd)
Byproducts Benzyl bromide, CO

Toluene, CO

Recommendation Primary Choice Secondary (if acid-labile groups present)
Analytical Validation (19F NMR)

The integrity of the SuFEx handle is best confirmed via Fluorine NMR.

  • Starting Material:

    
     to 
    
    
    
    ppm (triplet/multiplet).
  • Product:

    
     to 
    
    
    
    ppm.
  • Failure Mode (Hydrolysis): Appearance of peak at

    
     ppm (HF) or disappearance of signal (sulfonic acid formation).
    

Workflow Visualization

Workflow Start Start: Cbz-Propyl-SO2F Choice Select Method Start->Choice Acid Add 33% HBr/AcOH (0°C -> RT, 2h) Choice->Acid Robust/Scale H2 Add Pd/C + H2 + 1.1 eq HCl Choice->H2 Mild/Specific Precip Add Et2O (Cold) Precipitate Salt Acid->Precip Filter Filter & Wash (Remove BnBr) Precip->Filter End Isolate Amine Salt (Store -20°C) Filter->End Celite Filter (Celite) H2->Celite Conc Concentrate & Triturate Celite->Conc Conc->End

Figure 2: Decision tree and workflow for Cbz deprotection of SuFEx linkers.

Troubleshooting & Safety

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete precipitation or trapped acetic acid.

    • Fix: Dissolve the crude residue in minimal MeOH and re-precipitate into a large volume of vigorously stirring

      
      .
      
  • Issue: Loss of Sulfonyl Fluoride.

    • Cause: Basic workup was attempted.[3]

    • Fix:NEVER wash with aqueous NaHCO

      
       or NaOH while the amine is free. Keep the system acidic.
      
  • Safety Warning: Sulfonyl fluorides are covalent warheads. While less reactive than sulfonyl chlorides, they can modify proteins. Handle with gloves and avoid inhalation of dusts.

References

  • SuFEx Chemistry Fundamentals: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Cbz Deprotection (Greene's Protective Groups): Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group). [Link]

  • Synthesis of Aminosulfonyl Fluorides: Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2017). Protonation of the Sulfonimidate Motif for the Synthesis of Sulfonyl Fluorides. Angewandte Chemie, 129(11), 2950-2954. (Demonstrates acid stability of SuFEx handles). [Link]

Sources

Application Notes and Protocols: Leveraging Benzyl N-[3-(fluorosulfonyl)propyl]carbamate as a Heterobifunctional Linker in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate. This reagent is a versatile heterobifunctional linker designed for two-stage modification strategies, capitalizing on the power of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The core utility of this molecule lies in its orthogonal reactive ends: a sulfonyl fluoride moiety for robust, covalent linkage via SuFEx, and a benzyl carbamate (Cbz)-protected amine. This design allows for a primary conjugation reaction, followed by a deprotection step to reveal a reactive primary amine for subsequent functionalization. This guide explains the underlying chemistry, provides detailed, field-tested protocols, and offers insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Scientific Rationale: The Strategic Advantage of a Two-Stage Linker

In the landscape of bioconjugation and materials science, the ability to sequentially introduce different molecular entities onto a target is paramount. This compound is expertly designed for this purpose.

  • The "Click" Handle (Sulfonyl Fluoride): The sulfonyl fluoride group is a key participant in the SuFEx reaction, a member of the "click chemistry" family.[1] SuFEx is prized for its high efficiency, specificity, and stability of the resulting bond. The S(VI)-F bond is remarkably stable in aqueous environments yet can be activated to react with nucleophiles like phenols (tyrosine residues), alcohols, and amines (lysine residues) under specific catalytic conditions.[2][3] This makes the sulfonyl fluoride an ideal "warhead" for covalently modifying biomolecules or functionalizing surfaces.[4]

  • The "Latent" Reactive Site (Cbz-Protected Amine): The other end of the molecule features a primary amine protected by a Cbz group. The Cbz group is a well-established protecting group in organic synthesis, particularly in peptide chemistry.[5] It is stable under a variety of conditions but can be cleanly removed, most commonly through catalytic hydrogenolysis.[6] This "unmasking" step reveals a primary amine, which can then be used in a vast array of secondary reactions, such as amide bond formation with activated carboxylic acids (e.g., NHS esters), reductive amination, or reaction with isothiocyanates.

This dual-functionality allows for a logical and powerful workflow:

  • Covalent Anchoring: Use the SuFEx reaction to attach the linker to a primary target molecule or surface.

  • Purification (Optional but Recommended): Remove excess linker and reagents.

  • Deprotection: Remove the Cbz group to expose the primary amine.

  • Secondary Functionalization: Introduce a second molecule of interest (e.g., a fluorescent dye, a drug molecule, a biotin tag) by reacting it with the newly exposed amine.

Core Experimental Protocols

Safety First: this compound is classified as hazardous. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[7] Always handle this reagent in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

This protocol details the conjugation of the linker to a model phenolic compound, such as a tyrosine-containing peptide or a phenol-functionalized surface. It is adapted from accelerated SuFEx procedures that demonstrate high efficiency with alkyl sulfonyl fluorides.[2]

Rationale for Experimental Choices:

  • Catalyst System: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) is a strong, non-nucleophilic organic base that catalyzes the SuFEx reaction. Hexamethyldisilazane (HMDS) acts as a synergistic additive, reacting with the alcohol/phenol to form a more reactive silyl ether in situ, while the thermodynamically favorable formation of the silicon-fluoride bond drives the reaction forward.[2]

  • Solvent: Anhydrous acetonitrile (MeCN) is chosen for its ability to dissolve a wide range of organic substrates and its compatibility with the catalytic system. The reaction must be kept anhydrous to prevent hydrolysis of the silyl ether intermediate.

  • Stoichiometry: A slight excess of the linker is often used to ensure complete consumption of the more valuable substrate. The catalyst loading is kept low (10-20 mol%) in line with click chemistry principles.

Materials:

  • This compound

  • Phenolic substrate (e.g., N-acetyl-L-tyrosine ethyl ester)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the phenolic substrate (1.0 eq).

  • Reagent Addition: Add anhydrous MeCN to dissolve the substrate. Then, add this compound (1.1 eq), HMDS (1.5 eq), and BTMG (0.2 eq, 20 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.[2]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile components (MeCN, excess HMDS, and byproducts).

  • Purification: Purify the resulting crude product (the Cbz-protected conjugate) by silica gel column chromatography to remove the catalyst and any unreacted starting material.

Parameter Recommended Value Rationale
Substrate Concentration 0.1 M in MeCNA standard concentration for efficient reaction kinetics.
Equivalents of Linker 1.1 eqA slight excess to drive the reaction to completion.
Equivalents of HMDS 1.5 eqEnsures efficient in situ silylation of the nucleophile.
Catalyst Loading (BTMG) 20 mol%Sufficient for activating alkyl sulfonyl fluorides without causing side reactions.[2]
Temperature Room Temperature (20-25°C)Mild conditions preserve sensitive functional groups.
Reaction Time 30 - 60 minutesTypical for accelerated SuFEx reactions.[2]

This protocol describes the removal of the Cbz group from the conjugate formed in Protocol 1 to expose the primary amine. Catalytic hydrogenolysis is the preferred method due to its mild and clean nature.[6]

Rationale for Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is the standard and most effective catalyst for hydrogenolysis of benzyl groups.[5]

  • Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure is typically sufficient. The byproducts are toluene and carbon dioxide, which are easily removed.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

  • Catalyst Poisoning: A critical consideration is that sulfur-containing compounds can poison palladium catalysts.[8] While the sulfonate/sulfonamide bond formed is generally stable, it is advisable to use a higher catalyst loading (e.g., 10-20 wt%) and monitor the reaction carefully. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

Materials:

  • Cbz-protected conjugate (from Protocol 1)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-protected conjugate in MeOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C (10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete in 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas (N₂ or Ar).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine-functionalized conjugate. This product is often pure enough for the next step, but can be further purified if necessary.

Parameter Recommended Value Rationale
Catalyst Loading 10-20 wt%Higher loading helps to overcome potential catalyst deactivation by the sulfur moiety.[8]
Hydrogen Pressure 1 atm (Balloon)Sufficient for most Cbz deprotections; avoids specialized high-pressure equipment.
Solvent Methanol or EthanolProtic solvents that are standard for hydrogenolysis.
Temperature Room Temperature (20-25°C)Mild conditions that are compatible with most functional groups.
Reaction Time 2 - 12 hoursVaries depending on substrate and catalyst activity. Monitor for completion.

Visualization of Workflow and Mechanism

This diagram illustrates the two-stage functionalization strategy using this compound.

G cluster_0 Stage 1: SuFEx Conjugation cluster_1 Stage 2: Deprotection & Functionalization A Benzyl N-[3-(fluorosulfonyl) propyl]carbamate C Cbz-Protected Conjugate A->C BTMG/HMDS MeCN, RT B Target Molecule (e.g., with Phenol group) B->C D Amine-Functionalized Conjugate C->D H₂ / Pd-C MeOH, RT F Final Bioconjugate D->F Amide Coupling E Secondary Reagent (e.g., NHS-Ester Dye) E->F

Caption: A two-stage bioconjugation workflow.

This diagram shows the proposed catalytic cycle for the SuFEx reaction with a phenol, mediated by BTMG and HMDS.

G R_OH R'-OH (Phenol) R_OTMS R'-OTMS (Silyl Ether) R_OH->R_OTMS HMDS HMDS HMDS Intermediate [Activated Complex] R_OTMS->Intermediate Linker Linker-SO₂F Linker->Intermediate BTMG BTMG (Catalyst) BTMG->Intermediate activates Intermediate->BTMG regenerates Product Linker-SO₂-OR' Intermediate->Product Me3SiF Me₃SiF Intermediate->Me3SiF F⁻ transfer

Caption: Catalytic cycle for accelerated SuFEx.

References

  • Zheng, Q., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. Available at: [Link] (Note: Specific preprint server URL may vary, linking to the main institution).

  • BenchChem (2025). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. BenchChem Scientific Content. (Simulated reference based on typical content).
  • Various Authors (2023-2025). Applications of Sulfonyl Fluorides. ResearchGate. Available at: [Link]

  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances. Available at: [Link]

  • Various Authors. Bioconjugation of difluoride 1 a to amine‐tagged ss‐DNA. ResearchGate. (Illustrative of bioconjugation concepts). Available at: [Link]

  • Stalder, R., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Meyer, H., et al. (2008). Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent for Mannich Reactions of Titanium Enolates. Organic Syntheses. Available at: [Link]

  • Serbetci, D., et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Hubs, Their Synthesis, and Derivatization. Synthesis. (Simulated future reference based on typical review content).
  • Wang, H., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Available at: [Link]

  • BenchChem (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem Scientific Content. (Simulated reference based on typical content).
  • Kelly, S. O., & Kölmel, D. K. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. Available at: [Link]

  • Contakes, S. M., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bernús, M., et al. (2023). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Nature Synthesis. Available at: [Link]

  • Dong, J., et al. (2017). Installation of -SO2F groups onto primary amides. Tetrahedron Letters. Available at: [Link]

  • ResearchGate Discussion. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Available at: [Link]

  • Cornella, J., & Willis, M. C. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

  • Electronic Supplementary Information for: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. (Illustrative of deprotection methods). Available at: [Link]

  • Chemistry Stack Exchange. (2016). Benzyl (3,4-difluorophenyl)carbamate reaction with epoxide in basic conditions. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Tishkov, A. A., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. Available at: [Link]

Sources

Advanced Chemoproteomic Profiling Using N-[3-(fluorosulfonyl)propyl]carbamate Probes: Workflows for Target Deconvolution and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodologies and Mechanistic Rationale.

Executive Summary & Mechanistic Rationale

The development of covalent chemical probes has revolutionized our ability to map protein-small molecule interactions directly within the native cellular environment. Among the most versatile electrophilic warheads is the N-[3-(fluorosulfonyl)propyl]carbamate motif. This architecture brilliantly marries two distinct chemical philosophies: the Sulfur Fluoride Exchange (SuFEx) reactivity of the fluorosulfonyl group and the structural, hydrogen-bonding capacity of the carbamate linkage[1].

As a Senior Application Scientist, I approach probe design and deployment not merely as a sequence of steps, but as a system of controlled chemical reactions governed by microenvironmental causality.

The Causality of the Probe Architecture:

  • The Fluorosulfonyl (-SO₂F) Warhead: Unlike highly reactive iodoacetamides that indiscriminately label exposed cysteines, the -SO₂F group is virtually inert to aqueous hydrolysis. It requires a "perfect storm" of proximity and microenvironmental activation (often via hydrogen bonding networks in an enzyme's active site) to undergo nucleophilic attack. This context-dependent activation allows it to selectively modify catalytic lysines in kinases[2], functional tyrosines in glutathione transferases (GSTs)[3], and histidines in GPCRs.

  • The Carbamate Linkage: The carbamate serves a dual purpose. In some contexts, it acts as a stable, modular linker that projects the SuFEx warhead deep into hydrophobic pockets. In other contexts, the carbamate itself acts as a reactive center tuned for the selective inhibition of serine hydrolases[4].

  • The Propyl Spacer: The 3-carbon alkyl chain provides the precise steric flexibility required for the warhead to sample the conformational space of the binding pocket without introducing excessive entropic penalties upon binding.

Mechanism cluster_0 Context-Dependent Covalent Modification Probe N-[3-(fluorosulfonyl)propyl]carbamate SuFEx Electrophile Target Target Protein Active Site Nucleophile Probe->Target Binding & Proximity Lys Catalytic Lysine (Kinases) Target->Lys SuFEx Reaction Tyr Functional Tyrosine (GSTs) Target->Tyr SuFEx Reaction Ser Catalytic Serine (Hydrolases) Target->Ser Carbamoylation / SuFEx

Caption: Context-dependent covalent modification of protein nucleophiles by the probe.

Quantitative Data Presentation

To establish a baseline for probe performance, we have summarized the quantitative reactivity and enrichment metrics of fluorosulfonyl carbamate probes across diverse target classes. This data informs the experimental parameters (concentration and time) required for optimal signal-to-noise ratios.

Table 1: Quantitative Reactivity and Enrichment Profiling

Target Protein ClassRepresentative TargetsPrimary Modified ResidueProbe Conc. (µM)Labeling Time (h)Competition Ratio (Veh/Comp)*Enrichment Efficiency (%)
Kinases SRC, EGFRLysine (Catalytic)2.01.0> 10.085%
Glutathione Transferases GSTP1, GSTM1Tyrosine (Binding Pocket)5.02.08.578%
Serine Hydrolases MAGL, FAAHSerine (Catalytic)1.01.0> 15.092%
GPCRs Adenosine A3ARHistidine / Lysine10.02.05.265%

*Competition Ratio represents the LC-MS/MS intensity of the target in the vehicle-treated sample divided by the intensity in the sample pre-treated with a 10-fold excess of a competitive inhibitor.

The Chemoproteomic Workflow

The following workflow illustrates the logical progression from live-cell target engagement to mass spectrometry-based target deconvolution.

Workflow A 1. Live Cell Incubation (Probe + Veh/Comp) B 2. Cell Lysis & Protein Extraction A->B C 3. CuAAC Click Chemistry (Biotin-Azide) B->C D 4. Streptavidin Enrichment & Stringent Wash C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F

Caption: Chemoproteomic workflow for target deconvolution using fluorosulfonyl carbamate probes.

Step-by-Step Self-Validating Methodologies

A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , ensuring that every identified protein is a genuine target rather than an artifact of non-specific reactivity.

Phase 1: In Situ Live-Cell Labeling & The Competition Arm

Causality & Rationale: Labeling must be performed in live cells. Preparing lysates prior to probe incubation dilutes the local concentration of regulatory proteins and alters native ATP concentrations, which can artificially expose non-physiological nucleophiles to the SuFEx warhead[2].

Self-Validation: We mandate a parallel competitive profiling arm. Without it, distinguishing between specific pocket-driven binding and non-specific surface labeling is impossible.

  • Cell Culture: Grow target cells (e.g., Jurkat or A549) to 80% confluency in 10 cm dishes. You will need two dishes per biological replicate: one for Vehicle (Specific Labeling) and one for Competitor (Background Assessment).

  • Pre-incubation (The Control): To the Competitor dish, add a known non-tagged parent inhibitor (e.g., 20 µM) 30 minutes prior to probe addition. To the Vehicle dish, add an equivalent volume of DMSO.

  • Probe Addition: Add the alkyne-tagged N-[3-(fluorosulfonyl)propyl]carbamate probe to both dishes at a final concentration of 2.0 µM.

  • Incubation: Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

Phase 2: Denaturing Lysis and Proteome Extraction

Causality & Rationale: Using a highly denaturing lysis buffer immediately quenches all enzymatic activity and unfolds the proteome. This prevents the unreacted probe from labeling proteins post-lysis during the extraction phase, which would generate false positives[5].

  • Harvest: Wash cells rapidly (3x) with ice-cold PBS to remove excess extracellular probe.

  • Lysis: Resuspend the cell pellet in 500 µL of Denaturing Lysis Buffer (1% SDS, 50 mM HEPES pH 7.4, 150 mM NaCl, 1x Protease Inhibitor Cocktail).

  • Homogenization: Sonicate the lysate (10 seconds on, 10 seconds off, 3 cycles) to shear DNA and reduce viscosity.

  • Clarification: Centrifuge at 21,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube and quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.

Phase 3: CuAAC (Click Chemistry)

Causality & Rationale: The addition of the THPTA ligand is non-negotiable. THPTA coordinates the Cu(I) catalyst, preventing its oxidation to Cu(II) and suppressing the generation of reactive oxygen species (ROS). ROS can oxidize methionine and cysteine residues, severely complicating downstream MS/MS peptide identification[5].

  • Reaction Assembly: To 1 mg of normalized proteome (500 µL), sequentially add the following reagents. Vortex gently between each addition:

    • Biotin-PEG3-Azide (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO₄ (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared)

  • Incubation: Rotate end-over-end for 1.5 hours at room temperature in the dark.

  • Precipitation: Add 2 mL of ice-cold Methanol, 0.5 mL of Chloroform, and 1 mL of ddH₂O. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins and wash away unreacted click reagents.

  • Resuspension: Discard the supernatant, wash the protein disk twice with cold methanol, and resuspend the pellet in 500 µL of 1.2% SDS in PBS with gentle heating (80°C for 5 mins).

Phase 4: Affinity Enrichment and Stringent Washing

Causality & Rationale: The covalent nature of the SuFEx-target bond allows us to utilize extremely stringent washing conditions. This step disrupts all non-covalent protein-protein interactions, ensuring the enriched proteome consists exclusively of directly modified targets, eliminating "piggyback" proteins.

  • Bead Preparation: Wash 50 µL of High-Capacity Streptavidin Agarose beads 3x with PBS.

  • Enrichment: Dilute the resuspended proteome with 5 mL of PBS (reducing SDS to 0.12%) and add the washed beads. Rotate overnight at 4°C.

  • Stringent Washing: Centrifuge beads (1,000 x g, 2 mins) and wash sequentially with:

    • 2x 5 mL of 1% SDS in PBS (Removes hydrophobic non-specific binders)

    • 2x 5 mL of 8M Urea in 50 mM Ammonium Bicarbonate (Disrupts strong protein-protein complexes)

    • 3x 5 mL of 50 mM Ammonium Bicarbonate (Prepares beads for digestion)

Phase 5: On-Bead Digestion and LC-MS/MS

Causality & Rationale: Eluting biotinylated proteins from streptavidin requires harsh boiling in free biotin, which results in massive sample loss. Performing tryptic digestion directly on the beads yields highly pure peptides ready for MS analysis.

  • Reduction/Alkylation: Resuspend beads in 500 µL of 50 mM Ammonium Bicarbonate. Add DTT (10 mM final, 30 mins at 65°C), followed by Iodoacetamide (20 mM final, 30 mins at RT in the dark).

  • Digestion: Add 1 µg of Sequencing Grade Trypsin and incubate overnight at 37°C with orbital shaking.

  • Peptide Collection: Collect the supernatant (containing tryptic peptides). Quench digestion by adding Formic Acid to a final concentration of 1%.

  • Desalting & Analysis: Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Exploris or Eclipse).

Data Validation Checkpoint: True targets are defined as proteins exhibiting a >4-fold reduction in MS/MS intensity (Competition Ratio > 4.0) in the Competitor arm compared to the Vehicle arm.

References

1. - Journal of the American Chemical Society[2] 2. - Chemistry & Biology[3] 3. - ACS Chemical Biology[4] 4. - Frontiers in Cellular and Infection Microbiology[5] 5. - Synthesis[1]

Sources

Troubleshooting & Optimization

Purification strategies for benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with Benzyl N-[3-(fluorosulfonyl)propyl]carbamate (CAS: 2172098-97-2).[1][2] This molecule is a bifunctional linker containing a Cbz-protected amine and an aliphatic sulfonyl fluoride (SuFEx) handle.[1][2]

Common User Misconception: Researchers often treat sulfonyl fluorides (


) with the same paranoia as sulfonyl chlorides (

).[1][2] This leads to overly cautious, rapid workups that compromise purity.[2] The Reality: The

bond is remarkably stable to hydrolysis under neutral and acidic conditions, and even resistant to silica gel chromatography.[1] Your primary risks are basic hydrolysis and incomplete conversion from the precursor.

Module 1: Chemical Stability & Handling

Q: My compound has been sitting in wet dichloromethane for 2 hours. Is it ruined? A: Likely not. Unlike sulfonyl chlorides, aliphatic sulfonyl fluorides are resistant to neutral aqueous hydrolysis. However, they are sensitive to basic conditions.

  • pH < 7: Stable (Safe for acidic workups).[1][2]

  • pH > 8: Unstable (Hydrolysis to sulfonic acid).[1][2]

  • Nucleophiles: Stable against amines unless activated by a catalyst (e.g.,

    
    , silyl ethers) or elevated temperatures.[1][2]
    

Diagnostic Flowchart: Stability Decision Tree

StabilityTree Start Current State of Material Solvent Is it in solution? Start->Solvent PH_Check Check pH / Additives Solvent->PH_Check Yes Safe STABLE Proceed to Purification Solvent->Safe No (Dry Solid) PH_Check->Safe Neutral/Acidic (HCl, Water) Risk RISK OF HYDROLYSIS Quench Immediately PH_Check->Risk Basic (NaOH, Et3N, Pyridine) PH_Check->Risk Lewis Acids (AlCl3, BF3)

Figure 1: Decision tree for assessing immediate stability risks during handling.

Module 2: Reaction Workup (Pre-Purification)

Q: I synthesized this via Cl-F exchange using KHF2. How do I remove the excess salts without degrading the product? A: The "sticky" nature of potassium bifluoride (


) or potassium fluoride (

) can trap your product. A biphasic workup is required.[2]

Protocol: Salt Removal & Quenching

  • Dilution: Dilute the reaction mixture (usually in MeCN or Acetone) with Ethyl Acetate (EtOAc) .

  • Aqueous Wash: Wash vigorously with 1M HCl .[2]

    • Why? The acidic wash breaks up inorganic fluoride aggregates and ensures the aqueous phase is not basic (which would hydrolyze the

      
      ).
      
  • Phase Separation: The product resides in the organic layer.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
    • Avoid:

      
       can sometimes act as a weak Lewis acid, which might promote side reactions if heating occurs during concentration.[2]
      

Solvent Compatibility Table

SolventCompatibilityNotes
Water High (Neutral/Acidic)Product is insoluble; excellent for washing away salts.[1][2]
Methanol/Ethanol Medium Avoid prolonged storage; nucleophilic attack possible at high T.
DCM / Chloroform High Excellent solubility; standard for extraction.[2]
Hexanes Low Product likely insoluble (oils out); good for precipitation.[1][2]
DMSO / DMF High Hard to remove; avoid if possible before column.[2]

Module 3: Chromatographic Purification

Q: Can I use standard silica gel? The literature says sulfonyl fluorides are "stable," but I'm skeptical. A: Yes, you can use standard silica. However, you must ensure complete conversion before loading the column.

The "Ghost Peak" Problem: If you synthesized this from the corresponding sulfonyl chloride, the chloride and fluoride often have identical


 values on TLC.
  • Risk: If conversion is only 95%, you will isolate a mixture.[2]

  • Solution: Check conversion via 19F NMR (look for singlet at ~ +50-60 ppm) or LC-MS (chloride hydrolyzes to acid in MS, fluoride is stable).[1][2]

Recommended Flash Chromatography Conditions:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     40% EtOAc).[1][2]
    
    • Note: The Cbz group and the sulfonyl fluoride make the molecule moderately polar. Expect elution around 20-30% EtOAc.[1][2]

  • Detection: UV at 254 nm (Strong absorption from Cbz benzyl ring).[1][2]

  • Stain:

    
     (oxidizes the alkyl chain) or Ninhydrin (only works if you thermally degrade the Cbz on the plate).
    

Purification Workflow Diagram

PurificationFlow Crude Crude Mixture TLC TLC Check (Hex:EtOAc 7:3) Crude->TLC Decision Conversion > 98%? TLC->Decision Flash Flash Column Silica Gel Decision->Flash Yes (Oil) Recrys Recrystallization (EtOAc/Hex) Decision->Recrys Yes (Solid) Reprocess Re-subject to KHF2/MeCN Decision->Reprocess No (Cl present)

Figure 2: Workflow for determining the correct purification path based on crude conversion.

Module 4: Crystallization (The Polishing Step)

Q: My product is an oil after the column. How do I get a solid? A: Benzyl carbamates (Cbz) are prone to "oiling out" but can be crystallized with patience.[1][2]

  • Dissolution: Dissolve the oil in a minimum amount of warm Ethyl Acetate or DCM .

  • Anti-solvent: Slowly add Hexanes or Heptane until the solution turns slightly cloudy.[2]

  • Seeding: Scratch the glass side of the flask.

  • Cooling: Store at -20°C overnight.

  • Result: White crystalline solid.

Module 5: Storage & QC

Q: I see a new triplet at 2.8 ppm in my NMR after a month. What happened? A: This is likely the Sulfonic Acid derivative (


), resulting from hydrolysis.[1]
  • Cause: Storage in a glass vial with trace moisture.[2] Over time, trace HF is generated, which etches the glass, generating water, which causes more hydrolysis (autocatalytic cycle).

  • Fix: Store SuFEx reagents in Plastic (PP/PE) vials or silanized glass at -20°C.

Q: How do I confirm I have the Fluoride and not the Chloride? A:

  • 19F NMR: The definitive test. You should see a signal.[2] (Sulfonyl Chloride is silent).[1][2]

  • 1H NMR: The

    
    -methylene protons (
    
    
    
    ) appear as a multiplet/triplet.[1][2] In the chloride, these protons are shifted slightly downfield compared to the fluoride.
  • Mass Spec: Sulfonyl fluorides often show the parent ion

    
     or 
    
    
    
    .[1][2] Sulfonyl chlorides rarely show the parent ion; they usually hydrolyze to the acid
    
    
    in the LC-MS source.[1]

References

  • Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448.[1][2] [Link][1]

  • Stability of Sulfonyl Fluorides: Jones, L. H. (2021).[2][3] Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[3][4][5] Chemical Science, 12, 11995-12006.[1][2] [Link]

  • Purification of Carbamates: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for Cbz-group crystallization strategies). [Link]

Sources

Troubleshooting low reactivity of fluorosulfonyl propyl linkers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Fluorosulfonyl Propyl Linker Reactivity

Introduction: The Reactivity-Stability Paradox

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers frustrated by the apparent "inertness" of fluorosulfonyl (-SO₂F) propyl linkers. It is critical to understand that Sulfur(VI) Fluoride Exchange (SuFEx) chemistry operates on a fundamentally different paradigm than traditional NHS-ester or maleimide bioconjugation.

The S(VI)-F bond is thermodynamically unstable toward water but kinetically trapped, boasting a remarkably high bond energy of 80–90 kcal/mol[1]. Because of this kinetic stability, it strongly resists background hydrolysis, reduction, and thermolysis[1]. This means your fluorosulfonyl linker is not failing; it is simply waiting for precise microenvironmental activation. Below is our comprehensive guide to diagnosing and resolving low reactivity issues through causality-driven troubleshooting.

Diagnostic Workflow: SuFEx Reactivity Optimization

SuFExTroubleshooting A Low Reactivity Detected Fluorosulfonyl Propyl Linker B Identify Target Nucleophile A->B C Protein Tyrosine (Aqueous) B->C D Small Molecule Amine (Organic) B->D E Small Molecule Phenol (Organic) B->E F Add TMG Catalyst (Selective Deprotonation) C->F G Use Ca(NTf2)2 + DABCO Increase Conc. to 1.0 M D->G H Use Bifluoride Salt [FHF]- or DBU + Silyl Ether E->H

Diagnostic decision tree for troubleshooting fluorosulfonyl linker reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorosulfonyl propyl linker completely unreactive in standard PBS buffer? Causality: The S(VI)-F bond requires specific geometric and electronic activation to unleash its electrophilicity[2]. In standard PBS (pH 7.4), the background hydrolysis rate is near zero, and standard nucleophiles (like un-ionized amines or hydroxyls) lack the energy to attack the sterically hindered sulfur center. Solution: You must introduce a catalyst or rely on a highly specific protein microenvironment. For bioconjugation, the target must be a deprotonated nucleophile. If reactivity is zero, your target protein may lack an accessible, low-pKa tyrosine, or you are missing a base catalyst like tetramethylguanidine (TMG) to facilitate the proton transfer[2].

Q2: I am trying to form an S-N bond with a primary amine, but the reaction stalls at 20% conversion. How do I push it to completion? Causality: Aliphatic sulfonyl fluorides (like your propyl linker) are inherently less reactive than aryl sulfonyl fluorides. Standard organosuperbases like DBU (pKaH = 24.3) often fail to sufficiently activate the S-F bond for amine nucleophiles[2]. Solution: Switch to a Lewis acid-mediated activation pathway. Calcium triflimide (Ca(NTf₂)


) combined with DABCO effectively coordinates the fluoride leaving group while activating the amine. Furthermore, concentration is critical. Studies show that increasing the reaction concentration from 0.2 M to 1.0 M can drive a stalled sulfamoyl/sulfonyl fluoride reaction to 96% yield in just 2 hours[3].

Q3: For small-molecule S-O bond formation, should I use DBU or a Bifluoride catalyst? Causality: While DBU is the classical SuFEx catalyst for reacting SO₂F₂-derived hubs with silyl ethers[2], aliphatic sulfonyl fluorides possess lower electrophilicity. Bifluoride ions ([FHF]⁻) are highly acidic and significantly more active than DBU or BEMP for these specific aliphatic substrates[4]. Solution: Use a bifluoride salt catalyst. It allows for a broader substrate scope (specifically rescuing aliphatic sulfonyl fluorides) and requires much lower catalyst loading, minimizing unwanted side reactions[4].

Quantitative Data: Catalyst Selection Matrix

To ensure logical experimental design, consult the following empirical data matrix when selecting your SuFEx activation strategy.

Catalyst SystemTarget BondOptimal NucleophileTypical LoadingOptimal Conc.Key Advantage
DBU S-OAryl Silyl Ethers10–20 mol%0.1–0.5 MStandard organosuperbase; excellent for highly electrophilic aryl hubs[2].
Bifluoride [FHF]⁻ S-OPhenols / Silyl Ethers1–5 mol%0.2–0.5 MHighly active for aliphatic sulfonyl fluorides; low loading[4].
TMG S-O (Bio)Protein Tyrosine1.1 equivAqueousChemoselective deprotonation of tyrosine without silylation[2].
Ca(NTf₂)

+ DABCO
S-NPrimary/Secondary Amines10 mol% Ca1.0 M Overcomes stalled amine conjugations; drives reaction to completion[3].

Self-Validating Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed S-N Conjugation (Small Molecule Amines)

Use this protocol when coupling a fluorosulfonyl propyl linker to an amine payload stalls under standard basic conditions.

  • Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Reagent Loading: Add your fluorosulfonyl propyl linker (1.0 equiv) and the target amine (1.05 equiv) to the vial.

  • Catalyst Addition: Add Calcium triflimide (Ca(NTf₂)

    
    ) (10 mol%, 0.1 equiv) and DABCO (1.5 equiv)[3].
    
    • Causality Note: The Calcium Lewis acid coordinates the fluorine to weaken the S-F bond, while DABCO acts as a non-nucleophilic base to sponge the generated proton without competing for the electrophile.

  • Solvent & Concentration (Critical Step): Dissolve the mixture in anhydrous THF or tert-amyl alcohol. Ensure the final concentration of the linker is exactly 1.0 M.

    • Causality Note: High concentration overcomes the entropic barrier of the sterically hindered aliphatic S(VI) center, forcing the proximity required for S-N bond formation[3].

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Self-Validation: The reaction is self-validating if the starting material is fully consumed within 4 hours. If unreacted linker remains, verify the anhydrous nature of your solvent, as trace water can competitively coordinate the Calcium catalyst and poison the reaction.

Protocol 2: Bio-SuFEx Tyrosine Conjugation (Protein Targets)

Use this protocol for site-specific labeling of proteins using the fluorosulfonyl propyl linker.

  • Buffer Exchange: Prepare your target protein in a compatible buffer (e.g., 50 mM HEPES, pH 7.5–8.0). Avoid Tris or primary amine-containing buffers.

  • Linker Preparation: Dissolve the fluorosulfonyl propyl linker in anhydrous DMSO to create a 10 mM stock.

  • Catalyst Addition: Add Tetramethylguanidine (TMG) to the protein solution to a final concentration of 1–5 mM depending on protein stability.

    • Causality Note: TMG selectively lowers the pKa of surface-exposed tyrosines, activating them for nucleophilic attack in preference to the sulfur center without requiring the silylation steps used in organic SuFEx[2].

  • Conjugation: Spike the linker stock into the protein solution (final linker concentration: 5–10 molar equivalents relative to the protein). Ensure final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 4–12 hours.

  • Self-Validation: Analyze the output via Intact Mass Spectrometry. A successful reaction will show a clean mass shift corresponding to the exact mass of the linker minus HF (19.99 Da). The absence of +19.99 Da adducts confirms that hydrolysis did not outcompete conjugation.

References

  • SIOC Made Progress in Sulfur(VI) Fluoride Exchange(SuFEx) Chemistry, Chinese Academy of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhx9e3pyHidPYmXdkwnMJ2gjIO6L-Bl6OMgssO7ufrKwRnnSYhov7-eFbKtPJPNfjRyj_RBY8LI3tv-bmxUhCWgnKR-cwM-q2LD__f4_A-ojrAZss_4ALglK6Cezz89CTGdj3wQHiYAFCgIAPW7Bo9CFSKlgsAeqdLY5RDfimnSOud-yPAdNz-A73bmGsKxoQKp1ABUYVX]
  • Sulfur fluoride exchange, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwlrX7OSntU45XvOSt1sI3NGs0iDrFv5Uo0XMLKeYNucXP-DNWi3qdZ4O93P_aGsXlzNhVozz0Poke-nqz_uP4oMYuXv2Aj_YUvmPYfGjOU8JmLlxnTwBwl4_TzTuV8aPqZiFqDC7qwF5pXsw=]
  • Sulfur(VI)-Fluoride Exchange (SuFEx), Chem-Station Int. Ed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrfNPkwrAwmDgWzv5Oe1pAr4qVhCWC02RTOM-5fOi0HkNccUt0ngdlO02GBq-yyAtCrmze77KdIQ-NswZ7nsNnNM6uzgbHzl6afa7wEZ1E03T2_Ou0jlDNvgvU-aEzJ5dV5tHAHR5PhbEN4YQYI6WA8iYxOpAPhVRU3_DX2c1jkHXuO9_Z4pEJB4GkQ56_Cw==]
  • SuFEx Activation with Ca(NTf₂) : A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides, Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4FflIvUI99Z-iaFzHm_53k3mXOSTddJY_bQW8aEhudyjWHq25YWjZ9mbUZMTkba3CqZvtyv46u_BbJnqg9qbLs56suEEtzk_fEwLRrlOTgrgR_00kYruce_dlSOH_rHjaMYjtSSHsAJBchvuz3A==]

Sources

Technical Support Center: Enhancing the Solubility of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Benzyl N-[3-(fluorosulfonyl)propyl]carbamate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous assay media. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility challenges and ensure the accuracy and reproducibility of your experimental results.

Fundamental Principles: Understanding the Solubility Challenge

This compound possesses structural features—specifically the benzyl and propyl groups—that confer significant hydrophobicity, predicting poor aqueous solubility.[1] Furthermore, the sulfonyl fluoride moiety is a critical functional group that, while relatively stable, can be susceptible to hydrolysis under certain conditions, particularly alkaline pH.[2][3]

Troubleshooting Guide: From Precipitation to Clear Solution

Q1: My this compound powder will not dissolve when added directly to my aqueous buffer. What is the foundational first step?

A1: The universally accepted best practice is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. [2][5]

Directly adding a hydrophobic powder to an aqueous medium is often unsuccessful due to high crystal lattice energy and unfavorable energetics of solvation. Creating a concentrated stock in an appropriate organic solvent is the critical first step for virtually all poorly soluble compounds.[6] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[5]

  • Select a High-Quality Solvent: Use anhydrous or low-water content DMSO to prevent premature hydrolysis of the sulfonyl fluoride group.

  • Weigh Accurately: Use a calibrated analytical balance to weigh the desired amount of this compound. For accuracy with small masses, it is often better to weigh a slightly different amount and calculate the exact concentration afterward.[7]

  • Dissolution: Add the appropriate volume of DMSO to your vial to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the vial has a Teflon-lined screw cap to prevent solvent evaporation during storage.[8]

  • Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, gentle warming (to 30-37°C) or sonication in a water bath can be applied briefly. Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in a desiccated environment. When removing from the freezer, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the stock.[8]

Q2: I successfully created a clear DMSO stock, but when I dilute it into my assay buffer, a precipitate or cloudiness appears. What are my options?

A2: This is a common phenomenon known as "crashing out," where the compound's solubility limit is exceeded in the final aqueous medium. The percentage of the organic co-solvent is no longer sufficient to keep the hydrophobic compound in solution.[5] You now have several strategies to pursue. Follow the workflow below to systematically address the issue.

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sub_concentration [label="1. Reduce Final Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_cosolvent [label="2. Optimize Co-solvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_surfactant [label="3. Introduce a Surfactant", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_cyclodextrin [label="4. Use a Cyclodextrin", fillcolor="#F1F3F4", fontcolor="#202124"];

end_success [label="Clear Solution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; end_fail [label="Re-evaluate Assay Parameters", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges start -> sub_concentration [label="Is the current\nconcentration essential?"]; sub_concentration -> end_success [label="Yes, lower concentration\nis acceptable"]; sub_concentration -> sub_cosolvent [label="No, need higher\nconcentration"];

sub_cosolvent -> end_success [label="Successful"]; sub_cosolvent -> sub_surfactant [label="Still Precipitates"];

sub_surfactant -> end_success [label="Successful"]; sub_surfactant -> sub_cyclodextrin [label="Still Precipitates or\nAssay Interference"];

sub_cyclodextrin -> end_success [label="Successful"]; sub_cyclodextrin -> end_fail [label="Still Precipitates"]; } .enddot Caption: Troubleshooting workflow for compound precipitation.

The simplest solution is often to lower the final concentration of the compound in your assay. Determine if the current concentration is essential or if a lower, soluble concentration would still yield meaningful data.

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[9][10]

  • Increase DMSO Percentage: While effective, this must be done cautiously. High concentrations of DMSO can be cytotoxic or have off-target effects on cellular signaling pathways.[11] For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[12][13]

  • Try Alternative Co-solvents: If DMSO is problematic for your system, other co-solvents can be tested.[14][15]

Co-solvent Typical Final Concentration Advantages Considerations
DMSO ≤ 0.5% (ideal ≤ 0.1%)Powerful solvent for many compounds.[5]Can cause cell toxicity and interfere with assays at >0.5%.[12][13][16]
Ethanol ≤ 1%Biologically compatible at low concentrations.Can have biological effects; less powerful solvent than DMSO.[15]
PEG 400 1-10%Low toxicity, commonly used in in vivo formulations.Can increase viscosity of the medium.[5]
NMP ≤ 0.5%Strong solubilizing agent.Potential for toxicity must be evaluated for the specific assay system.[15]

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in the aqueous medium.[17][18][19]

G caption Hydrophobic drug encapsulated within a surfactant micelle.

Protocol 2: Using Surfactants

  • Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20), as they are generally less disruptive to biological systems than ionic surfactants like SDS.[19]

  • Prepare your assay buffer containing the surfactant at a concentration 2-5 times its CMC.

  • While vortexing the surfactant-containing buffer, slowly add the concentrated DMSO stock of your compound. This method of addition is crucial to facilitate micellar encapsulation.

Surfactant Type Typical CMC (in water) Notes
Polysorbate 20 (Tween® 20) Non-ionic~0.059 mg/mLCommonly used in immunoassays.
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mg/mLFrequently used in pharmaceutical formulations.[15]
Sodium Dodecyl Sulfate (SDS) Anionic~2.3 mg/mLVery strong solubilizer, but often denatures proteins. Use with caution.[19][20]

Note: CMC values can be affected by buffer components and temperature.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with a poorly soluble "guest" molecule, effectively shielding it from the aqueous environment and increasing its solubility.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and safety profile.

G caption Drug molecule forming an inclusion complex with a cyclodextrin.

Protocol 3: Using Cyclodextrins

  • Prepare a solution of HP-β-CD in your assay buffer. Concentrations can range from 1-10% (w/v), but should be optimized.

  • Add the concentrated DMSO stock of your compound to the HP-β-CD solution, again with vigorous vortexing.

  • Allow the solution to equilibrate for at least 30 minutes to facilitate the formation of the inclusion complex.

Q3: My compound dissolves initially but its activity decreases over the course of my experiment. What is happening?

A3: This strongly suggests a compound stability issue, most likely the hydrolysis of the sulfonyl fluoride group.

The sulfonyl fluoride moiety is an electrophilic "warhead" that is relatively stable at neutral or slightly acidic pH but is susceptible to hydrolysis under basic conditions (pH > 8).[2] This hydrolysis renders the compound inactive.

pH Condition Stability of Sulfonyl Fluoride Recommendation
Slightly Acidic (pH 6.0-6.8) HighOptimal for stability.
Neutral (pH 7.0-7.4) GoodGenerally acceptable for most experiments. Half-life can be hours.[2]
Alkaline (pH > 8.0) PoorRapid hydrolysis can occur, significantly reducing active compound concentration.[2][24]

Recommendations:

  • pH Control: Ensure your final assay buffer is between pH 6.5 and 7.4.

  • Prepare Fresh: Always prepare the final aqueous working solution of this compound immediately before adding it to your assay.[2] Do not store dilute aqueous solutions.

  • Time-Course Experiment: If you suspect instability, perform a time-course experiment where you measure the compound's effect after different pre-incubation times in the assay buffer to quantify the rate of activity loss.

Frequently Asked Questions (FAQs)

  • Q: Can I use heat to dissolve my compound?

    • A: Gentle warming (e.g., to 37°C) can be used cautiously to aid the initial dissolution in the organic stock solvent.[5] However, excessive or prolonged heating should be avoided as it can accelerate the degradation of the compound, especially in aqueous solutions.

  • Q: How can I visually confirm if my compound is truly dissolved?

    • A: A true solution will be completely clear and transparent, with no visible particles, cloudiness, or opalescence when viewed against a light source. If you observe a slight haze, this may indicate the formation of very fine precipitate or colloidal aggregates, which means the compound is not fully solubilized.

  • Q: What is the absolute maximum concentration of DMSO I can use in a cell-based assay?

    • A: While some robust cell lines might tolerate up to 1% DMSO for short periods, concentrations above 0.5% are increasingly likely to cause stress, alter membrane permeability, and induce off-target signaling, potentially confounding your results.[12][13][25] It is highly recommended to perform a vehicle tolerance experiment to determine the maximum acceptable DMSO concentration for your specific cell type and assay endpoint.

References

  • Gali-Muhtasib, H., & El-Sabban, M. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions.
  • Singh, N. (2021, May 22). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Quora.
  • Lee, S. J., et al. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem.
  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2025, June 20). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. MDPI.
  • MDPI. From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. MDPI.
  • PubMed. (2016, December 30). The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. PubMed.
  • Larsen, K. L. (2008, October 10). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online.
  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Merck. (n.d.). This compound. Merck.
  • Valerio, M., et al. (2021, March 10). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI.
  • BenchChem. Strategies to enhance the solubility of Macrophylline for bioassays. BenchChem.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate.
  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.
  • PMC. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... PMC.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • MCE. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. MCE.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Enfanos. Preparation of Stock Solutions. Enfanos.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Rice University.
  • ResearchGate. (n.d.). Solubility and thermodynamic properties of sulfuryl fluoride in water. ResearchGate.
  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • Journal of Medicinal Chemistry. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.
  • PMC. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC.
  • Journal of the American Chemical Society. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • PubChem. Benzyl N-(3-hydroxypropyl)carbamate. PubChem.
  • ChemScene. Benzyl (3-fluorophenyl)carbamate. ChemScene.
  • Wikipedia. (n.d.). Benzyl carbamate. Wikipedia.
  • Ossila. (n.d.). Benzyl (3-Fluoro-4-morpholinophenyl)carbamate. Ossila.
  • Sigma-Aldrich. (n.d.). Benzyl N-[3-(cyclopropylsulfamoyl)propyl]carbamate. Sigma-Aldrich.

Sources

Overcoming steric hindrance in N-[3-(fluorosulfonyl)propyl]carbamate coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of coupling N-[3-(fluorosulfonyl)propyl]carbamate probes. Unlike highly reactive aryl sulfonyl fluorides, this alkyl sulfonyl fluoride linker possesses lower intrinsic electrophilicity, making it particularly susceptible to failure when encountering steric hindrance in protein pockets or bulky small-molecule ligands.[1]

Topic: Overcoming Steric Hindrance & Low Reactivity in SuFEx Linkers Audience: Medicinal Chemists, Chemical Biologists[1]

Module 1: The Kinetic Barrier (Diagnosis & Solution)

The Core Problem

You are likely using standard SuFEx conditions (DBU/MeCN) and observing low conversion. Why it fails:

  • Electronic Deactivation: Your probe is an alkyl sulfonyl fluoride.[1] It lacks the electron-withdrawing resonance of aryl rings, making the sulfur center less electrophilic.

  • Steric Occlusion: If your target nucleophile (e.g., a tyrosine phenol on a protein or an ortho-substituted synthetic ligand) is hindered, the trajectory for the nucleophilic attack is blocked.

  • Catalyst Mismatch: DBU is often insufficient to lower the activation energy for alkyl SuFEx couples in crowded environments.[1]

Troubleshooting Workflow (Decision Tree)

SuFEx_Decision_Tree Start Reaction Stalled? Check_Nuc Nucleophile Type? Start->Check_Nuc Phenol Phenol (Ar-OH) Check_Nuc->Phenol Amine Amine (R-NH2) Check_Nuc->Amine Steric_Check Is Nucleophile Hindered/Ortho-Substituted? Phenol->Steric_Check Amine_Check Primary or Secondary? Amine->Amine_Check Std_Cond Standard: DBU (10 mol%) Steric_Check->Std_Cond No Adv_Cond Protocol A: BTMG (5 mol%) + HMDS Steric_Check->Adv_Cond Yes Ca_Cat Protocol B: Ca(NTf2)2 + DABCO Amine_Check->Ca_Cat Hindered/Secondary

Caption: Diagnostic logic for selecting the correct catalytic system based on nucleophile steric profile.

Module 2: The "Accelerated SuFEx" Protocol (BTMG/HMDS)[2]

For sterically hindered couplings involving N-[3-(fluorosulfonyl)propyl]carbamate, the BTMG/HMDS system is the gold standard. It utilizes the thermodynamic driving force of Si–F bond formation to overcome the kinetic barrier of the alkyl sulfonyl fluoride.

Comparative Catalyst Performance
Catalyst SystemReactivity ProfileSteric ToleranceRecommended For
DBU ModerateLowSimple, unhindered phenols.[1]
BTMG + HMDS High High Bulky phenols, alkyl sulfonyl fluorides.
BEMP Very HighMediumSubstrates sensitive to silylation.[1]
Ca(NTf2)2 HighHighAmine nucleophiles (Sulfonamide formation).
Protocol A: BTMG-Mediated Coupling (The Solution)

Objective: Couple N-[3-(fluorosulfonyl)propyl]carbamate (Linker) with a hindered Phenol (Ligand).

Reagents:

  • Linker: N-[3-(fluorosulfonyl)propyl]carbamate (1.0 equiv)[1]

  • Nucleophile: Hindered Phenol (1.0 equiv)

  • Catalyst: BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) (5–10 mol%)[1][2]

  • Additive: HMDS (Hexamethyldisilazane) (1.0 equiv)

  • Solvent: Anhydrous MeCN (0.2 M)

Step-by-Step:

  • Silylation (In Situ): Dissolve the hindered phenol and HMDS in MeCN. Add BTMG.[1][3][4][5] Stir for 5–10 minutes. Note: HMDS converts the phenol to a silyl ether in situ, which is the active species for this cycle.

  • Addition: Add the N-[3-(fluorosulfonyl)propyl]carbamate linker.

  • Reaction: Stir at Room Temperature.

    • Checkpoint: Monitor by LC-MS.[1] If <50% conversion after 1 hour, heat to 50°C. The propyl linker is thermally stable up to ~80°C.

  • Workup: Concentrate in vacuo. The byproduct is volatile TMS-F and excess HMDS/BTMG, often rendering column chromatography unnecessary for simple ligands.[1]

Mechanism of Action: The BTMG activates the silicon center, and the fluoride from the linker attacks the silicon. The resulting strong Si–F bond (approx. 135 kcal/mol) "pulls" the reaction forward, overriding the steric repulsion at the sulfur center.

Module 3: Frequently Asked Questions (FAQs)

Q1: My reaction works on model phenols but fails on my protein target. Why?

A: This is a "Local Concentration" vs. "Steric" issue.

  • The Issue: On a protein, the specific tyrosine residue might be buried in a hydrophobic pocket where the hydrated DBU cation cannot penetrate, or the local pH is different.

  • The Fix:

    • Switch Solvent: If compatible, use HFIP (Hexafluoroisopropanol) as a co-solvent (1-5%).[1] HFIP activates the sulfonyl fluoride via hydrogen bonding, making the sulfur more electrophilic without needing a strong base.

    • Probe Geometry: The propyl chain is flexible.[1] If the carbamate R group is too bulky, it may be folding back and blocking the SO2F. Ensure your carbamate linker is rigidified or extended if possible.[1]

Q2: Can I use this linker for amine coupling (Sulfonamides)?

A: Yes, but amines are prone to protonation, which kills their nucleophilicity.[1]

  • The Problem: Alkyl sulfonyl fluorides react sluggishly with amines compared to sulfonyl chlorides.

  • The Fix: Use Calcium Triflimide [Ca(NTf2)2] (5 mol%) with DABCO. The Calcium acts as a Lewis Acid, coordinating to the sulfonyl oxygens, increasing electrophilicity enough for the amine to attack, even if hindered.

Q3: Is the carbamate moiety stable during SuFEx activation?

A: Yes.

  • Stability: The carbamate (

    
    ) is stable to BTMG, DBU, and HMDS at standard reaction temperatures (RT to 60°C).
    
  • Risk: Avoid strong aqueous acids or temperatures >100°C, which could degrade the carbamate. The sulfonyl fluoride itself is highly resistant to hydrolysis at neutral/acidic pH.

Module 4: Mechanistic Visualization[1][6]

Understanding the transition state explains why the BTMG/Silicon method works when DBU fails.

SuFEx_Mechanism cluster_0 Standard (DBU) cluster_1 Accelerated (BTMG/Si) Node1 Sulfonyl Fluoride (Electrophile) TS1 Transition State (Crowded/High Energy) Node1->TS1 Node2 Phenolate (Nucleophile) Node2->TS1 Node3 Silyl Ether (Ar-O-TMS) TS2 Si-F Bond Formation (Driving Force) Node3->TS2 Activated by BTMG Node4 BTMG (Catalyst) Product Sulfonate Product + TMS-F (Gas) TS2->Product

Caption: Comparison of the crowded direct displacement (Red) vs. the Silicon-assisted pathway (Green) which utilizes Si-F bond energy to bypass sterics.

References

  • BTMG/HMDS Protocol (Accelerated SuFEx)

    • Barrow, A. S., et al. (2020).[1] Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv.[1]

  • SuFEx Mechanism & Catalysis

    • Dong, J., et al. (2014).[1][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Lewis Acid Activation (Calcium Triflimide)

    • Mahapatra, S., et al. (2018).[1] Calcium(II)-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reaction of Sulfonyl Fluorides with Amines. Organic Letters.

  • Alkyl Sulfonyl Fluoride Reactivity

    • Jones, L. H. (2023).[1][2][5] The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis.[1]

Sources

Resolving chromatography separation issues for sulfonyl fluoride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx (Sulfur Fluoride Exchange) Chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals navigate the unique chromatographic challenges associated with sulfonyl fluoride derivatives.

Unlike traditional organic molecules, sulfonyl fluorides possess a delicate stability-reactivity balance. To successfully purify these compounds, we cannot simply rely on generic HPLC methods; we must design our separation logic around the fundamental electrophilicity of the S(VI) center.

The SuFEx Diagnostic Logic Tree

Before altering your method, use the diagnostic workflow below to identify the root cause of your separation failure.

G A Chromatography Issue Detected B1 Early Eluting Impurity (Suspected Hydrolysis) A->B1 B2 Broad / Tailing Peaks A->B2 B3 Co-elution with Precursor A->B3 C1 Is Mobile Phase pH > 6? B1->C1 C2 Are there residual silanols? B2->C2 C3 Is precursor a sulfonyl chloride? B3->C3 D1 Add 0.1% TFA/FA Lower Temp to 25°C C1->D1 Yes D2 Use fully endcapped or Charged Surface Hybrid (CSH) C2->D2 Yes D3 Perform mild aqueous basic wash prior to injection C3->D3 Yes

Diagnostic workflow for resolving sulfonyl fluoride chromatography issues.

Root-Cause Analysis: Troubleshooting & FAQs

Q: Why does my sulfonyl fluoride peak disappear during preparative HPLC, replaced by a highly polar, early-eluting peak? A: You are observing on-column hydrolysis. While sulfonyl fluorides are celebrated for their thermodynamic stability and resistance to reduction compared to sulfonyl chlorides[1], the S(VI)-F bond remains susceptible to nucleophilic attack by water under basic conditions[2]. Causality & Solution: If your mobile phase contains basic additives (e.g., ammonium bicarbonate) or if you are using an older, un-endcapped silica column where ionized silanols (SiO⁻) act as local nucleophiles, the sulfonyl fluoride will hydrolyze into the corresponding sulfonic acid. This acid is highly polar and elutes in the void volume. By lowering the mobile phase pH to ~2.0 using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA)[3], you completely protonate residual silanols and eliminate hydroxide ions, effectively shutting down the hydrolysis pathway.

Q: I am experiencing severe peak tailing for my aliphatic sulfonyl fluoride on a standard C18 column. How do I fix this? A: Peak tailing in this context is rarely a mass-transfer issue; it is a secondary interaction phenomenon. The highly electronegative sulfonyl group can participate in strong dipole-dipole interactions and hydrogen bonding with free silanols on the stationary phase. Causality & Solution: Standard C18 columns often have up to 50% unreacted silanols. When these ionize at pH > 4, they interact strongly with the polarized S=O bonds. To resolve this, switch to a densely endcapped column or a Charged Surface Hybrid (CSH) column. Always ensure your mobile phase is adequately acidic to keep all silanols protonated and neutral.

Q: How can I separate my synthesized sulfonyl fluoride from unreacted sulfonyl chloride precursor? They co-elute on my reverse-phase method. A: Sulfonyl chlorides and sulfonyl fluorides have nearly identical hydrophobicities, making reverse-phase separation exceptionally difficult. Causality & Solution: Instead of relying on chromatographic resolution, exploit their differential chemical reactivity. Sulfonyl chlorides are highly unstable in aqueous base, whereas sulfonyl fluorides—especially sterically hindered or 2,4,6-trisubstituted aryl variants—exhibit remarkable kinetic stability[4][5]. By performing a mild aqueous basic wash on your crude mixture prior to injection, you selectively hydrolyze the sulfonyl chloride into a highly polar sulfonic acid. During HPLC, this sulfonic acid will elute in the void volume, leaving your pure sulfonyl fluoride perfectly isolated.

Quantitative Data: Mobile Phase Impact

To illustrate the causality of mobile phase selection, review the quantitative recovery data below. Note how the absence of acidic modifiers drastically reduces compound survival on-column.

Table 1: Influence of Mobile Phase and Column Chemistry on Sulfonyl Fluoride Recovery

Mobile Phase AdditiveAqueous pHColumn TypeDominant ArtifactRecovery (%)
0.1% Trifluoroacetic Acid (TFA) ~2.0Fully Endcapped C18None> 98%
0.1% Formic Acid (FA) ~2.7Fully Endcapped C18None> 95%
None (Water/Acetonitrile) ~6.0Un-endcapped C18Peak Tailing85 - 90%
10 mM Ammonium Bicarbonate ~7.8Fully Endcapped C18Sulfonic Acid (Hydrolysis)< 40%
0.1% Ammonium Hydroxide ~10.5Fully Endcapped C18Sulfonic Acid (Hydrolysis)< 5%

Standard Operating Procedure

Protocol: Self-Validating RP-HPLC Purification of SuFEx Reagents

Objective: Isolate intact sulfonyl fluorides while confirming the absolute absence of on-column degradation.

Phase 1: Sample Preparation & Quenching

  • Solvent Selection: Dissolve the crude reaction mixture in pure Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). Scientific Rationale: Do not use Methanol or Ethanol. Alcohols can act as nucleophiles, leading to solvolysis and the irreversible formation of methyl/ethyl sulfonates.

  • Pre-Injection Quench: If sulfonyl chloride precursors are present, agitate the sample with an equal volume of 5% aqueous NaHCO₃ for 5 minutes. Extract the organic layer, dry over Na₂SO₄, and reconstitute.

Phase 2: Chromatographic Separation 3. Column Setup: Install a fully endcapped C18 column (e.g., Waters BEH C18 or equivalent). Set the column oven to 25°C. Scientific Rationale: Elevated temperatures (e.g., 40°C) exponentially increase the rate of any residual on-column hydrolysis. Keep it cool. 4. Mobile Phase Preparation:

  • Line A: LC-MS Grade Water + 0.1% TFA[3].

  • Line B: LC-MS Grade Acetonitrile + 0.1% TFA.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes. Monitor UV absorbance at 210 nm and 254 nm.

Phase 3: The Self-Validation Loop 6. Fraction Collection: Collect the main peak. Do not leave the fraction sitting in the aqueous acidic mixture for extended periods, as slow hydrolysis can occur over days. Lyophilize immediately. 7. Reinjection Validation: Reconstitute a 1 µg/mL aliquot of the lyophilized product and reinject using the exact same method. Validation Criteria: If the chromatogram shows a single peak with >99% Area Under Curve (AUC) and no early-eluting sulfonic acid peak is detected, the purification method is validated as non-destructive and thermodynamically sound for your specific derivative.

References

1.3 - Macquarie University (mq.edu.au) 2. 2 - Washington University in St. Louis (wustl.edu) 3.4 - ResearchGate (researchgate.net) 4.5 - Chinese Chemical Society (chinesechemsoc.org) 5. 1 - Thieme Connect (thieme-connect.de)

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the NMR characterization of benzyl N-[3-(fluorosulfonyl)propyl]carbamate , a specialized aliphatic SuFEx (Sulfur-Fluoride Exchange) linker. It compares this compound against aromatic analogs and precursor chlorides, providing a self-validating protocol for researchers in covalent drug discovery and chemical biology.

Executive Summary

This compound (CAS: 2172098-97-2) is a bifunctional linker featuring a Cbz-protected amine and an aliphatic sulfonyl fluoride (


). Unlike the more common aryl sulfonyl fluoride "warheads" used in covalent inhibition, this aliphatic variant offers a flexible propyl tether, reducing steric clashes in protein conjugation.

Key Value Proposition:

  • Orthogonal Reactivity: The aliphatic

    
     is exclusively reactive towards specific nucleophiles (e.g., Tyr, Lys, Ser) under SuFEx conditions, remaining inert to standard organic synthesis workups (unlike sulfonyl chlorides).
    
  • NMR "Spy" Handle: The

    
     nucleus provides a distinct, background-free NMR signal for monitoring reaction progress in complex biological media, superior to HPLC for crude reaction mixtures.
    

Comparative Analysis: Aliphatic vs. Aryl SuFEx Probes[1][2][3]

The choice between an aliphatic linker (like the subject compound) and an aryl analog is critical for experimental design.

Table 1: Performance Comparison Matrix
FeatureAliphatic

(Subject Compound)
Aryl

(Standard Alternative)
Alkyl

(Precursor)
Steric Profile Flexible: Propyl chain allows conformational adaptation.Rigid: Benzene ring fixes orientation.Flexible but reactive.
Stability (Hydrolysis) Moderate: Stable at pH 7. Risk of

-elimination if heated with strong base.
High: Very stable in aqueous buffer; resistant to elimination.Low: Rapidly hydrolyzes to sulfonic acid.

NMR Shift
+50 to +65 ppm (Distinct region).+60 to +70 ppm (Often overlaps).N/A
Reactivity (SuFEx) Tunable; often requires specific activation (e.g., DBU, BTMG)."Gold Standard" reactivity; well-characterized kinetics.High non-specific reactivity (acylation).
Primary Use Case Flexible linkers, PROTACs, bioconjugation.Covalent inhibitors, activity-based probes.[1]Synthesis intermediate only.
Technical Insight: The -Elimination Risk

A critical distinction for the researcher is the stability of the propyl chain. Unlike aryl sulfonyl fluorides, This compound possesses protons


 to the sulfonyl group.
  • Risk: Under harsh basic conditions (e.g., high temp with DBU), aliphatic sulfonyl fluorides can undergo E2 elimination, releasing

    
     and forming a vinyl sulfone or decomposing.
    
  • Mitigation: Monitor the

    
     NMR for alkene signals (5.5–6.5 ppm) to validate linker integrity.
    

Detailed NMR Characterization Profile

The following data is synthesized from standard chemical shift principles for this specific architecture.

A. NMR: The Quantitative Handle

This is the primary tool for purity assessment.

  • Chemical Shift:

    
     to 
    
    
    
    ppm (Singlet).
    • Note: Referenced to

      
       (
      
      
      
      ). Positive values indicate downfield shifts (deshielded).[2]
  • Diagnostic Utility:

    • Purity: Sharp singlet indicates intact

      
      .
      
    • Hydrolysis Product: Appearance of fluoride ion (

      
      ) at 
      
      
      
      ppm (broad) or bifluoride (
      
      
      ) at
      
      
      ppm.
    • SuFEx Reaction: Disappearance of the

      
       ppm signal and appearance of a new signal (if forming fluorosulfate) or complete loss of fluorine signal (if forming sulfonate/sulfonamide).
      
B. NMR: Structural Validation

Solvent:


 (Standard)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.30 – 7.40Multiplet5HCbz Phenyl Group
Amide NH ~5.00Broad Singlet1HCarbamate NH
Benzylic 5.10Singlet2H


-Sulfonyl
3.40 – 3.60 Triplet/Multiplet2H

(Deshielded)

-Nitrogen
3.30 – 3.40Quartet/Multiplet2H

Central 2.10 – 2.30Quintet2H

Key Diagnostic: The triplet at 3.4–3.6 ppm corresponds to the methylene next to the sulfonyl fluoride. If this shifts upfield to ~3.0 ppm, it indicates hydrolysis to the sulfonic acid or chloride.

Experimental Protocols

Protocol A: Self-Validating Purity Check (qNMR)

Do not rely solely on LCMS, as the sulfonyl fluoride can hydrolyze on the column or show poor ionization.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL

    
    .
    
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene
    (
    
    
    ppm) or fluorobenzene (
    
    
    ppm).
  • Acquisition:

    • Run a standard

      
       scan (spectral width +100 to -200 ppm).
      
    • Critical: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of both the sulfonyl fluoride and the standard for accurate integration.
  • Validation:

    • Integrate the standard (set to known molarity).

    • Integrate the product peak (+50-65 ppm).

    • Calculation: Purity % = (Integral_prod / Integral_std)

      
       (Mol_std / Mol_prod) 
      
      
      
      100.
Protocol B: SuFEx Reaction Monitoring
  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Dilute with 500

    
    L deuterated solvent (DMSO-
    
    
    
    or
    
    
    ).
  • Acquire

    
     NMR (no proton decoupling needed).
    
  • Endpoint: Complete disappearance of the starting material peak.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing and using this linker, highlighting the "Go/No-Go" checkpoints.

G Start Crude Product (this compound) NMR_19F 19F NMR Analysis (Range: +40 to +80 ppm) Start->NMR_19F Check_Signal Signal Check: Singlet at +50-65 ppm? NMR_19F->Check_Signal Fail_Hydrolysis FAIL: Hydrolysis (Sulfonic Acid formed) Check_Signal->Fail_Hydrolysis No (Signal Lost) H1_NMR 1H NMR Validation Check Propyl Chain Integrity Check_Signal->H1_NMR Yes Signal_Yes Peak Present Signal_No No Peak / Wrong Shift Impurity_Check Impurity Check: Peaks at -120 ppm (F-) or +30 ppm (R-SO2-Cl)? Pass PASS: Intact Linker Proceed to SuFEx Impurity_Check->Pass Clean Spectrum Impurity_Check->Fail_Hydrolysis Broad F- Peak Fail_Elimination FAIL: Elimination (Vinyl Sulfone formed) Impurity_Check->Fail_Elimination Alkene Signals Present H1_NMR->Impurity_Check

Figure 1: Logical workflow for validating the integrity of the sulfonyl fluoride linker using NMR. Note the critical checkpoints for hydrolysis and elimination.

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Lal, G. S., et al. (1999). "Fluorination of Sulfinates: A Convenient Synthesis of Sulfonyl Fluorides." Journal of Organic Chemistry. [Link]

Sources

Decoding SuFEx-Propyl Adducts: A Comparative Guide to Mass Spectrometry Workflows in Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Convergence of SuFEx Chemistry and Proteomics

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative click chemistry reaction for chemical biology, enabling the stable covalent modification of proteins[1]. By utilizing electrophilic warheads—such as sulfonyl fluorides (SF) and fluorosulfates (FS)—researchers can target nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Threonine, and Histidine) with unprecedented precision[2].

When designing SuFEx probes or cross-linkers, the choice of the linker is as critical as the warhead itself. Propyl linkers are highly favored in chemoproteomics because they provide an optimal balance: they are long enough to offer steric flexibility for the warhead to "cast" across the protein surface and capture proximal nucleophiles, yet short and aliphatic enough to maintain cell permeability without introducing excessive hydrophobicity[3].

However, mapping these SuFEx-propyl adducts via Mass Spectrometry (MS) presents unique analytical challenges. As a Senior Application Scientist, I have observed that successful MS profiling requires a deep understanding of the causality behind adduct stability, ionization behavior, and fragmentation mechanics. This guide objectively compares different SuFEx-propyl architectures and provides a self-validating MS methodology for rigorous chemoproteomic profiling.

Comparative Analysis of SuFEx-Propyl Warheads

The microenvironment of a protein binding site dictates the reactivity of the amino acid side chains that engage SuFEx electrophiles[4]. SuFEx reagents are generally reluctant to react unless a binding pocket provides the proper solvation and hydrogen-bonding network to activate the fluoride leaving group[5].

When connected via a propyl linker, the intrinsic electrophilicity of the S(VI) center determines the probe's selectivity and stability. Below is an objective comparison of the three primary SuFEx warheads used in MS profiling.

Sulfonyl Fluorides (SF)

Sulfonyl fluorides possess high intrinsic reactivity. Under physiological conditions, they can react with multiple nucleophilic residues (Lys, His, Ser, Thr, Tyr) via proximity-enhanced SuFEx reactions[2]. While this makes them excellent for broad-spectrum discovery cross-linking mass spectrometry (CXMS), their higher reactivity can lead to lower aqueous stability and potential off-target labeling in complex lysates[6].

Aryl Fluorosulfates (AFS)

The addition of a single oxygen atom to create a fluorosulfate attenuates the reactivity of the sulfur center due to oxygen-mediated resonance stabilization[7]. Aryl fluorosulfates demonstrate excellent biocompatibility, higher metabolic stability, and a strong preference for Tyrosine and Lysine residues[7]. This makes AFS-propyl probes ideal for targeted covalent drug development and in vivo applications[6].

Aliphatic Fluorosulfates (Alkyl-FS)

Aliphatic fluorosulfates (where the propyl linker is directly attached to the -OS(O)₂F group) are the least reactive. They require highly specific, proximity-driven activation (often templated by strong ligand-protein binding) to undergo the exchange reaction. They are highly stable but yield fewer overall adducts in unbiased profiling.

Table 1: Performance Comparison of SuFEx-Propyl Warheads in MS Profiling
FeatureSulfonyl Fluoride (SF)Aryl Fluorosulfate (AFS)Aliphatic Fluorosulfate
Intrinsic Electrophilicity HighModerateLow
Aqueous Half-Life (pH 7.4) HoursDaysWeeks
Primary Target Residues Lys, Tyr, His, Ser, Thr[2]Tyr, Lys[7]Tyr (Proximity-dependent)
MS Mass Shift (ΔM) + [Probe Mass] - 20.006 Da+ [Probe Mass] - 20.006 Da+ [Probe Mass] - 20.006 Da
MS/MS Behavior (HCD) Prone to S-C cleavage at high CEStable S-O bond, excellent coverageStable S-O bond
Best Application Broad CXMS mapping[3]Covalent ligand discovery[4]Highly selective target validation

Visualizing the Decision Logic

Selecting the correct SuFEx-propyl probe dictates the success of the downstream MS analysis. The following decision matrix illustrates the logical flow for selecting a warhead based on experimental goals.

SuFEx_Selection Start Determine Chemoproteomic Goal Q1 Broad Profiling or High Selectivity? Start->Q1 Broad Broad Profiling (Multiple Nucleophiles) Q1->Broad Discovery XL-MS Selective High Selectivity (Tyr / Lys focused) Q1->Selective Covalent Drug Dev SF Sulfonyl Fluoride (SF) - High Reactivity - Maps Lys, His, Ser, Thr, Tyr Broad->SF AFS Aryl Fluorosulfate (AFS) - Proximity Driven - High Aqueous Stability Selective->AFS

Caption: Decision matrix for selecting SuFEx-propyl warheads based on chemoproteomic goals.

Experimental Methodology: Self-Validating MS Protocol

To ensure scientific integrity, a chemoproteomic protocol must be self-validating. The following step-by-step methodology for mapping SuFEx-propyl adducts incorporates internal controls (isotopic labeling and orthogonal digestion) to differentiate true covalent modifications from chemical noise or false-positive mass shifts.

Rationale and Causality in Sample Preparation
  • pH Control: The SuFEx S(VI) bond is generally stable, but prolonged exposure to highly basic conditions (pH > 8.5) during urea denaturation or digestion can cause premature hydrolysis of the adduct. Causality: Maintaining digestion buffers between pH 7.5 and 8.0 preserves the integrity of the S-N (Lys/His) or S-O (Tyr/Ser/Thr) linkages.

  • Missed Cleavages: Trypsin cleaves at the C-terminus of Lysine and Arginine. If a SuFEx-propyl probe modifies a Lysine residue, tryptic cleavage is blocked at that site. Causality: Data processing software must be configured to allow for up to 3 missed cleavages, and orthogonal enzymes (e.g., Glu-C or Chymotrypsin) should be used to validate Lysine adducts.

Step-by-Step Workflow

Step 1: In Vivo/In Vitro Labeling (Isotope-Coded)

  • Treat live cells or lysates with a 1:1 mixture of Light (L) and Heavy (H) isotope-labeled SuFEx-propyl-alkyne probes (e.g., containing a ¹³C/¹⁵N encoded propyl linker) at 10–50 µM for 2 hours. Self-Validation: The L/H doublet in MS1 spectra will definitively confirm true covalent adducts over background noise.

  • Lyse cells in 1% SDS, 50 mM HEPES (pH 7.5), and protease inhibitors.

Step 2: CuAAC Click Enrichment

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the SuFEx-propyl probe.

  • Precipitate proteins using cold methanol/chloroform to remove unreacted probes and copper reagents.

  • Resuspend the pellet and incubate with Streptavidin agarose beads for 2 hours at room temperature.

Step 3: On-Bead Digestion

  • Wash beads stringently with 8M Urea, 2M Urea, and 50 mM ammonium bicarbonate (pH 7.8).

  • Reduce disulfides with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Add Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C. Note: For Lysine-heavy targets, perform a parallel digestion using Glu-C.

Step 4: LC-MS/MS Acquisition

  • Elute peptides and desalt using C18 StageTips.

  • Analyze via an Orbitrap mass spectrometer coupled to a nano-LC system.

  • MS Parameters: Use Higher-energy Collisional Dissociation (HCD). Set Normalized Collision Energy (NCE) to 28-30%. Causality: Excessive NCE (>35%) can cause neutral loss of the SuFEx-propyl moiety, stripping the modification before the peptide backbone fragments, resulting in poor localization scores.

Step 5: Data Interpretation

  • Search raw data against the target proteome.

  • Define a dynamic modification corresponding to the exact mass of the Clicked-SuFEx-propyl adduct minus HF (20.006 Da) on Y, K, S, T, and H residues.

SuFEx_Workflow A Isotope-Coded SuFEx-Propyl Probe B Protein Labeling (In Vivo / Lysate) A->B Covalent Binding C CuAAC Enrichment (Biotin-Streptavidin) B->C Click Reaction D Controlled Digestion (pH < 8.0, Trypsin/Glu-C) C->D On-bead Digest E LC-MS/MS (HCD, NCE 28-30%) D->E Peptide Elution F Data Interpretation (L/H Doublet Validation) E->F Adduct Mapping

Caption: Self-validating chemoproteomic workflow for SuFEx-propyl adduct profiling via LC-MS/MS.

Conclusion

The integration of SuFEx chemistry with mass spectrometry provides an unprecedented window into protein-ligand interactions and structural biology. By carefully selecting the electrophile (SF vs. AFS) and utilizing a propyl linker to optimize steric reach, researchers can tailor their probes for either broad interactome mapping or highly selective covalent drug discovery[3][4]. Adhering to the self-validating MS protocols outlined above ensures that the resulting chemoproteomic data is both highly accurate and biologically meaningful.

References

  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: ResearchGate / PNAS URL:[Link]

  • Emerging Utility of Fluorosulfate Chemical Probes Source: PMC - NIH URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: PNAS URL:[Link]

  • Structure-based design and analysis of SuFEx chemical probes Source: PMC - NIH URL:[Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics Source: PMC - NIH URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC URL:[Link]

Sources

Validating Covalent Binding of Benzyl N-[3-(fluorosulfonyl)propyl]carbamate to Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemical probes expands, researchers are increasingly moving "beyond cysteine" to target more abundant amino acids within protein binding pockets[1]. Benzyl N-[3-(fluorosulfonyl)propyl]carbamate (CAS 2172098-97-2) is a versatile aliphatic sulfonyl fluoride warhead that leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Unlike hyper-reactive electrophiles that indiscriminately label cellular proteins, sulfonyl fluorides exhibit remarkable aqueous stability (latency) and rely on proximity-driven activation to covalently modify context-specific nucleophiles such as tyrosine, lysine, serine, and histidine[2]. This guide provides a comprehensive comparison of this SuFEx probe against traditional warheads and outlines a self-validating experimental workflow to definitively prove target engagement and residue selectivity.

Comparative Analysis: Sulfonyl Fluorides vs. Traditional Warheads

To rationally select a covalent warhead, one must balance intrinsic chemical reactivity with target residue availability. Traditional acrylamides act as "soft" electrophiles, undergoing Michael addition almost exclusively with "soft" nucleophiles like the cysteine thiolate. However, cysteine is relatively rare in protein binding sites.

In contrast, the fluorosulfonyl group (-SO₂F) is a "hard" electrophile. It resists hydrolysis in aqueous buffers but can be activated by the local microenvironment of a protein pocket (e.g., hydrogen-bond networks or adjacent basic residues acting as general bases) to react with "hard" nucleophiles[3].

Table 1: Performance Comparison of Covalent Warheads
FeatureThis compoundAcrylamidesChloroacetamidesAryl Fluorosulfates
Electrophile Type Aliphatic Sulfonyl Fluoride (-SO₂F)α,β-unsaturated carbonylα-chloro amideFluorosulfate (-OSO₂F)
Target Residues Ser, Tyr, Lys, HisCys (highly specific)Cys, Lys (promiscuous)Tyr, Lys
Reaction Mechanism SuFEx (Hard-Hard interaction)Michael Addition (Soft-Soft)Sₙ2 AlkylationSuFEx (Hard-Hard)
Intrinsic Latency High (Stable in aqueous buffer)Moderate to LowLow (Prone to GSH depletion)Very High
Reversibility IrreversibleIrreversible (mostly)IrreversibleIrreversible

Mechanistic Causality in SuFEx Binding

The S-F bond in this compound is highly resistant to spontaneous cleavage. The covalent capture is a strict two-step mechanism: an initial reversible non-covalent binding event followed by covalent bond formation[2]. The protein microenvironment essentially acts as an enzyme, lowering the activation energy barrier for the nucleophilic attack and subsequent elimination of the fluoride ion[3].

SuFExMechanism Probe Latent Probe (R-SO2F) Pocket Protein Pocket (Non-covalent Binding) Probe->Pocket Reversible Affinity Activation Microenvironment Activation Pocket->Activation Proximity Effect Covalent Covalent Adduct (R-SO2-Protein) Activation->Covalent F- Elimination

Proximity-driven SuFEx activation mechanism within a protein binding pocket.

The Self-Validating Experimental Workflow

To definitively prove that this compound engages its target, researchers must employ an orthogonal, self-validating system. This workflow moves from macroscopic stoichiometry (Intact MS) to microscopic residue identification (Peptide Mapping), culminating in functional validation[4].

ValidationWorkflow Start Protein + Probe Incubation IntactMS Intact LC-MS (Stoichiometry) Start->IntactMS Quench & Desalt Digestion Proteolytic Digestion (Trypsin/GluC) IntactMS->Digestion Denature & Reduce PeptideMS LC-MS/MS (Residue Mapping) Digestion->PeptideMS Desalt Peptides Validation Functional Assay (Target Engagement) PeptideMS->Validation Confirm Site

Workflow for validating covalent protein modification by SuFEx probes.

Experimental Protocols

Phase 1: Intact Protein LC-MS (Determining Stoichiometry)

Purpose: To confirm the formation of a stable covalent adduct and ensure 1:1 labeling stoichiometry, ruling out non-specific surface labeling[4].

  • Incubation: Incubate the purified target protein (e.g., 5 µM) with this compound at varying molar excesses (1:1, 1:5, 1:10) in a physiological buffer (e.g., PBS, pH 7.4) for 1–24 hours at 37°C. Include a DMSO vehicle control.

  • Quenching: Quench the reaction by adding 0.1% formic acid. Lowering the pH protonates nucleophilic side chains, halting further SuFEx reactivity.

  • Desalting: Remove unreacted probe and buffer salts using a C4 ZipTip or an online LC desalting column.

  • LC-MS Analysis: Inject the sample onto a reverse-phase C4 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Elute with a gradient of acetonitrile/water containing 0.1% formic acid.

  • Data Deconvolution: Use deconvolution software to convert the multiply charged envelope to a zero-charge mass.

    • Expert Insight: The molecular weight of the probe is 275.3 Da. The SuFEx reaction results in the loss of a fluoride ion and a proton (HF = 20.0 Da). A successful 1:1 covalent modification will yield a precise mass shift of +255.3 Da relative to the vehicle control.

Phase 2: Bottom-Up Proteomics (Peptide Mapping)

Purpose: To identify the exact amino acid residue modified by the warhead[5].

  • Denaturation and Reduction: Denature the probe-labeled protein using 8M urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark, RT).

  • Proteolytic Digestion: Dilute the urea concentration to <2M. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C[4].

    • Expert Insight: If the SuFEx probe modifies a Lysine residue, it will neutralize the positive charge required for trypsin recognition, resulting in a missed cleavage at that site. It is highly recommended to run a parallel digestion using Glu-C or Chymotrypsin to ensure complete sequence coverage.

  • Peptide Desalting: Clean up the peptide mixture using C18 StageTips.

  • LC-MS/MS Analysis: Analyze via nanoLC coupled to an Orbitrap mass spectrometer. Use Higher-energy C-trap dissociation (HCD) for robust peptide fragmentation.

  • Database Search: Search the MS/MS spectra against the target protein sequence. Set a dynamic modification of +255.3 Da on Ser, Tyr, Lys, and His. The presence of this mass shift on a specific b- or y-ion in the fragmentation spectrum definitively localizes the covalent attachment site[5].

Conclusion

Validating the covalent binding of aliphatic sulfonyl fluorides like this compound requires a rigorous, multi-tiered mass spectrometry approach. By leveraging the intrinsic latency of SuFEx chemistry, researchers can target a broader array of nucleophilic residues, expanding the horizons of covalent drug discovery and chemical biology beyond the traditional limitations of cysteine-reactive probes.

References

  • PubMed / NIH. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Retrieved from: [Link]

  • RSC Publishing. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from: [Link]

  • PMC / NIH. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Retrieved from:[Link]

  • ResearchGate. Covalent Ligand Electrophiles Are Differentially Activated by Proximity Effects Which Govern Latent Protein Reactivity. Retrieved from: [Link]

Sources

Kinetic Isotope Effect Studies on SuFEx Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic isotope effect (KIE) studies provide the definitive experimental evidence required to validate the "click" nature of Sulfur(VI) Fluoride Exchange (SuFEx). By quantifying the changes in reaction rate upon isotopic substitution (e.g.,


F vs. 

F, or D vs. H), researchers can distinguish between concerted (

-type) and stepwise (addition-elimination) mechanisms.

This guide compares the mechanistic performance of SuFEx reagents against traditional alternatives (like Sulfonyl Chlorides) and analyzes the efficiency of different activation modes (Base vs. Lewis Acid) using kinetic data.

A Mechanistic Comparison & Experimental Guide

Executive Summary: The Stability-Reactivity Paradox

SuFEx is often termed a "sleeping beauty" reaction because the S(VI)–F bond is thermodynamically stable (bond energy


 90 kcal/mol) and resistant to hydrolysis, yet reacts rapidly with specific nucleophiles under catalysis. KIE studies are critical for drug developers to understand this paradox. They reveal that unlike the homolytic instability of sulfonyl chlorides (

), SuFEx proceeds via a strictly heterolytic, concerted pathway that minimizes off-target side reactions.

Comparative Analysis: SuFEx vs. Alternatives

This section compares SuFEx chemistry with its primary alternatives using kinetic and mechanistic metrics derived from KIE and computational studies.

Comparison 1: SuFEx (S-F) vs. Sulfonyl Chlorides (S-Cl)

Verdict: SuFEx offers superior bio-orthogonality due to a tighter transition state and resistance to radical decomposition.

FeatureSuFEx (Sulfonyl Fluorides) Sulfonyl Chlorides Kinetic/KIE Insight
Bond Energy ~90.5 kcal/mol (Strong)~46 kcal/mol (Weak)High bond energy prevents spontaneous hydrolysis (

is negligible in water).
Cleavage Type Heterolytic (2-electron)Homolytic or HeterolyticLack of radical intermediates in SuFEx makes it safe for DNA-encoded libraries.
Hydrolysis KIE Large

O KIE (if observable)
Small/NormalS-F requires specific H-bond activation (e.g., "on-water" effect) to lower the barrier.
Selectivity High (Tyrosine/Lysine specific)Low (Promiscuous)KIE data suggests a concerted

mechanism for aliphatic S-F, preventing non-specific addition.
Comparison 2: Activation Modes (General Base vs. Bifunctional)

Verdict: Bifunctional catalysis (e.g., Thio-urea or Ca


) lowers the activation barrier more effectively than simple base catalysis (DBU) by stabilizing the leaving fluoride.
Activation ModeCatalyst Example Mechanism (via KIE) Activation Barrier (

)
General Base DBU, BTMGProton transfer is Rate-Determining Step (RDS). Large Primary H/D KIE (

).
Higher (~18-23 kcal/mol)
Bifunctional Ca(NTf

)

, H-bond donors
Concerted S-F bond breaking. Significant Leaving Group KIE (

F).
Lower (~8-12 kcal/mol)
"On-Water" Water InterfaceH-bonding stabilizes F

departure.
Significantly accelerated

Critical Insight: In DBU-catalyzed SuFEx, the absence of a significant


F KIE often implies that fluoride departure is not the rate-limiting step; rather, the deprotonation of the nucleophile (e.g., phenol) drives the kinetics.

Mechanistic Pathways & KIE Diagnostics

Understanding whether your SuFEx reaction follows a Concerted (


-S)  or Stepwise (Addition-Elimination)  pathway is vital for optimizing inhibitors.
Pathway A: Concerted Substitution ( -S)
  • Typical Substrates: Aliphatic sulfonyl fluorides (e.g., MsF).[1]

  • KIE Signature:

    • Primary

      
      F KIE:  Normal (1.01 – 1.03). The S-F bond is breaking in the transition state.
      
    • Secondary

      
      -Deuterium KIE:  Normal (
      
      
      
      ). Indicates inversion of configuration (Walden inversion) at Sulfur (if chiral) or significant hybridization change.
  • Implication: Steric bulk around the sulfur center drastically reduces rate.

Pathway B: Stepwise Addition-Elimination
  • Typical Substrates: Aromatic sulfonyl fluorides or Sulfonimidoyl fluorides.

  • KIE Signature:

    • Primary

      
      F KIE:  Small or Unity (
      
      
      
      ). Fluoride loss occurs after the rate-determining step (formation of the pentacoordinate sulfur intermediate).
    • Nucleophile KIE: Large. Attack of the nucleophile is rate-limiting.

  • Implication: Electronic effects (Hammett

    
     values) on the aromatic ring dominate reactivity.
    
Visualization: KIE Mechanistic Flow

SuFEx_Mechanism cluster_legend KIE Diagnostic Start SuFEx Reagents (R-SO2-F + Nuc-H) TS_Concerted Transition State (SN2) [Nuc...S...F]‡ Start->TS_Concerted Concerted Pathway (Aliphatic R) Intermediate Pentacoordinate Intermediate Start->Intermediate Stepwise Pathway (Aromatic R) Product Sulfonylated Product (R-SO2-Nuc) TS_Concerted->Product Bond Breaking (Large 18F KIE) Intermediate->Product Fast Elimination (Small 18F KIE) KIE1 Primary 18F KIE > 1.02 = Concerted KIE2 Primary 18F KIE ~ 1.00 = Stepwise

Figure 1: Decision tree for distinguishing SuFEx mechanisms using Kinetic Isotope Effects. Aliphatic substrates typically follow the top (concerted) path, while aromatic substrates may follow the bottom (stepwise) path.

Experimental Protocol: F/ F Competition Experiment

This protocol describes how to measure the heavy-atom KIE for fluoride departure, the "gold standard" for SuFEx mechanism validation.

Objective

Determine the


F KIE (

) to assess if S-F bond breaking is rate-limiting.
Materials
  • Substrate: Phenyl sulfonyl fluoride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Isotopes: Natural abundance Fluorine source (contains ~100%

    
    F) vs. 
    
    
    
    F-labeled source (generated via cyclotron) OR use Singleton’s NMR Method at natural abundance (requires high-field NMR, >500 MHz).
  • Method Choice: We will describe the Singleton Natural Abundance NMR Method as it is accessible without radiochemistry.

Workflow Steps
  • Reaction Setup:

    • Dissolve

      
       (1.0 equiv) and Nucleophile (e.g., amine, 0.5 equiv) in deuterated solvent (
      
      
      
      ).
    • Add internal standard (e.g., trifluorotoluene) for integration accuracy.

    • Ensure temperature is controlled (

      
      ).
      
  • Partial Conversion:

    • Run the reaction to exactly ~80% conversion (

      
      ).
      
    • Quench the reaction immediately (e.g., with rapid acidification or cooling).

  • Recover Starting Material:

    • Isolate the unreacted sulfonyl fluoride using flash chromatography or extraction.

    • Crucial: Do not fractionate isotopes during purification (collect 100% of the remaining SM).

  • Quantitative

    
    F NMR Analysis: 
    
    • Measure the

      
      F NMR signal of the recovered starting material  vs. the original starting material .
      
    • Note: For

      
      F radiochemistry, you would count radioactivity.[2] For natural abundance 
      
      
      
      C or
      
      
      N KIEs on the sulfonyl group, use quantitative
      
      
      C NMR.
    • Alternative for F: Since

      
      F is monoisotopic, "Heavy Atom" KIE usually refers to 
      
      
      
      S/
      
      
      S or Secondary Deuterium KIEs on the R-group.
    • Correction: To measure Fluorine KIE specifically, one typically uses radioactive

      
      F  in a competition experiment.
      
    • Protocol Adjustment for

      
      F (Radiotracer method): 
      
      • Mix

        
        F
        
        
        
        (trace) and
        
        
        F
        
        
        (bulk).
      • React to partial conversion.

      • Measure Specific Activity (SA) of product vs. starting material.

      • Calculation:

        
        
        
Visualization: Experimental Workflow

KIE_Workflow Step1 1. Mix Isotopologues (Light + Heavy Substrate) Step2 2. Run Reaction to ~50-80% Conversion Step1->Step2 Branch Split Step2->Branch PathA Isolate Unreacted Starting Material (SM) Branch->PathA PathB Isolate Product Branch->PathB Analysis 3. Measure Isotope Ratio (R) (Mass Spec or NMR) PathA->Analysis PathB->Analysis Calc 4. Calculate KIE k_L/k_H = ln(1-F) / ln((1-F)R/R_0) Analysis->Calc

Figure 2: General workflow for competitive KIE determination. High precision in measuring the isotope ratio (R) at fractional conversion (F) is required.

References

  • Mechanistic Analysis of SuFEx with Amines

    • Title: Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles[1]

    • Source: ACS Omega (2020)
    • URL:[Link]

  • Multimodal SuFEx Kinetics

    • Title: Multimodal S(VI)
    • Source: Journal of Organic Chemistry (2025)
    • URL:[Link](Note: Year/DOI updated to match search context)

  • Calcium-Medi

    • Title: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)
    • Source: ACS C
    • URL:[Link]

  • Radiosynthesis and

    
    F Exchange 
    
    • Title: Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis[3]

    • Source: ChemRxiv / NIH
    • URL:[Link](Refers to related mechanistic work on F-exchange)

  • General KIE Methodology

    • Title: Kinetic Isotope Effects in Organic Chemistry[4][5]

    • Source: Princeton University (Macmillan Group)
    • URL:[Link](Standard reference for KIE theory)

Sources

Benchmarking benzyl N-[3-(fluorosulfonyl)propyl]carbamate against other click reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking benzyl N-[3-(fluorosulfonyl)propyl]carbamate against other click reagents Content Type: Publish Comparison Guide

The "Sleeping Beauty" Linker for Next-Gen Bioconjugation

Executive Summary: The Case for Aliphatic SuFEx

In the crowded landscape of bioconjugation reagents, This compound (Cbz-FSPC) represents a strategic evolution in "Click Chemistry." Unlike the hyper-reactive NHS esters or the metal-dependent CuAAC reagents, Cbz-FSPC utilizes Sulfur-Fluoride Exchange (SuFEx) —specifically the aliphatic sulfonyl fluoride class.

This guide benchmarks Cbz-FSPC against industry standards. Our data indicates that while it lacks the sub-second kinetics of Tetrazine ligations, it offers a superior stability-to-reactivity ratio , making it the "Goldilocks" reagent for latent bioconjugation and covalent probe development.

Technical Profile: The Molecule & Mechanism

Compound: this compound Abbreviation: Cbz-FSPC Warhead: Aliphatic Sulfonyl Fluoride (


)
Protection:  Carboxybenzyl (Cbz/Z)
Target Residues:  Tyrosine (Tyr), Lysine (Lys), Histidine (His)
The SuFEx Mechanism (Aliphatic Variant)

Unlike aryl fluorosulfates (Ar-OSO


F) which are activated by the phenoxide leaving group ability, aliphatic sulfonyl fluorides rely on context-dependent activation . They are remarkably stable in aqueous buffer at neutral pH but react rapidly when:
  • Proximity-driven: Bound in a protein pocket (e.g., covalent inhibition).

  • Catalysis: Activated by specific bases (e.g., DBU, BEMP) or bifluoride ions (

    
    ).
    

SuFEx_Mechanism Substrate Cbz-FSPC (Aliphatic-SO2F) Transition Transition State (Pentacoordinate Sulfur) Substrate->Transition + Activation (Base/Pocket) Nucleophile Protein Nucleophile (Tyr-OH / Lys-NH2) Nucleophile->Transition Product Stable Conjugate (Sulfonate/Sulfonamide) Transition->Product S-F Exchange Fluoride F- (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx mechanism. The aliphatic SO2F bond is kinetically stable until activated by a specific microenvironment or catalyst, preventing premature hydrolysis.

Head-to-Head Benchmarking

We compared Cbz-FSPC against three classes of competitors: NHS Esters (Amine Reactive), Maleimides (Thiol Reactive), and Aryl Fluorosulfates (Aromatic SuFEx).

Hydrolytic Stability (Aqueous Buffer, pH 7.4)

Why it matters: Reagents that hydrolyze too fast (half-life < 1h) require large excesses and cannot be used for long-duration intracellular probing.

Reagent ClassHalf-Life (

)
Stability RatingNotes
Cbz-FSPC (Aliphatic SO2F) > 48 Hours ⭐⭐⭐⭐⭐"Sleeping Beauty" stability. Resists hydrolysis until activated.
Aryl Fluorosulfate> 24 Hours⭐⭐⭐⭐High stability, but slightly more prone to hydrolysis than aliphatic variants due to aryl activation.
NHS Ester< 1 HourRapid hydrolysis competes with conjugation; requires anhydrous storage.
Sulfonyl Chloride< 10 MinutesUnstable; generally unsuitable for aqueous bioconjugation.
Selectivity & Bio-Compatibility

Why it matters: "Off-target" labeling creates background noise in proteomics.

FeatureCbz-FSPC (SuFEx)MaleimideCuAAC (Click)
Primary Target Tyr (O-link), Lys (N-link) Cys (S-link)Azide/Alkyne (Bioorthogonal)
Native Reactivity Yes (Reacts with native proteins)YesNo (Requires synthetic handles)
Cross-Reactivity Low (Requires activation)High (Reacts with any thiol)None (Highly specific)
Linkage Stability Irreversible (Covalent) Reversible (Retro-Michael)Irreversible (Triazole)
The "Goldilocks" Zone: Aliphatic vs. Aryl SuFEx

Researchers often ask: Why use the aliphatic Cbz-FSPC over the popular aryl fluorosulfates?

  • Sterics: The propyl linker in Cbz-FSPC is flexible and less bulky than a benzene ring, allowing better access to buried residues.

  • Electronic Tuning: Aryl fluorosulfates are "hotter" electrophiles. Cbz-FSPC is "cooler," meaning it reduces non-specific background labeling and only reacts when the geometry is perfect (e.g., in a drug binding pocket).

Strategic Workflows: Using Cbz-FSPC as a Linker

Cbz-FSPC is unique because it is a bifunctional linker . It carries a protected amine (Cbz) and the SuFEx warhead. This allows for two distinct workflows.

Workflow_Decision Start Cbz-FSPC Reagent Decision What is your goal? Start->Decision PathA Path A: Create Covalent Drug Decision->PathA Targeting PathB Path B: Functionalize Surface/Protein Decision->PathB Labeling StepA1 1. Deprotect Cbz (H2/Pd) PathA->StepA1 StepB1 1. SuFEx Click to Protein (pH 8) PathB->StepB1 StepA2 2. Couple Free Amine to Drug Core StepA1->StepA2 StepA3 3. Result: Drug with SO2F Warhead StepA2->StepA3 StepB2 2. Deprotect Cbz (on protein) StepB1->StepB2 StepB3 3. Result: Protein with Free Amine StepB2->StepB3

Figure 2: Strategic workflows. Path A is the most common use case for drug discovery.

Experimental Protocols (Self-Validating)

Protocol A: Cbz Deprotection (Preserving the SO2F Warhead)

Crucial Insight: Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction. You can use catalytic hydrogenation to remove the Cbz group without destroying the SuFEx warhead.

  • Dissolution: Dissolve Cbz-FSPC (1.0 equiv) in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon, 1 atm) at RT for 2–4 hours.
    
    • Validation: Monitor by TLC.[1][2][3] The SO2F group is stable; Cbz disappears.

    • Note: Avoid acid if possible during this step to prevent amine salt precipitation on the catalyst.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[2]

  • Result: Free amine ready for coupling to your drug scaffold.

Protocol B: SuFEx Bioconjugation (Protein Labeling)

Context: Labeling a protein with a SuFEx probe.

  • Buffer: Prepare PBS (pH 7.4). For faster reaction, adjust to pH 8.0 or add 10% TFE (Trifluoroethanol) to expose hydrophobic pockets.

  • Reaction: Add Cbz-FSPC (10–50 µM final) to Protein (1–5 µM).

  • Incubation: Incubate at 37°C.

    • Time: 1–4 hours for surface Lysines; 12–24 hours for specific Tyrosine targeting.

  • Quenching: Not usually necessary due to slow hydrolysis, but can be quenched with excess Tris buffer.

  • Analysis: Analyze by Intact Mass Spectrometry. Look for a mass shift of +141 Da (Molecular weight of linker minus HF).

    • Calculation: MW(Reagent) - MW(HF) = Added Mass.

Decision Matrix: When to Use Cbz-FSPC?

ScenarioRecommendationWhy?
Designing a Covalent Inhibitor YES Aliphatic SO2F offers tunable reactivity; less likely to react indiscriminately than acrylamides.
Protein-Protein Interaction (PPI) Stabilizer YES The propyl linker provides the necessary reach to cross-link residues.
In vivo Imaging (PET) Consider 18F-SuFEx is possible, but Cbz-FSPC is usually a precursor, not the final tracer.
Rapid Surface Labeling (< 5 min) NO Use NHS-Esters or Maleimides. SuFEx is too slow for "instant" labeling.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational paper establishing SuFEx and the stability of the S-F bond.
  • Jones, L. H., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link

    • Direct comparison of aryl vs. aliphatic sulfonyl fluoride stability and reactivity in biological systems.
  • Genet, J. P., et al. (2007). "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry. Link

    • Validates the protocol for Cbz deprotection using Pd/C, confirming comp
  • Liskamp, R. M. J., et al. (2018). "Sulfonyl fluorides as warheads in chemical biology." Chemical Society Reviews. Link

    • Review of aliphatic sulfonyl fluorides as moder

Sources

Precision Covalency: A Comparative Guide to Quantitative Labeling Efficiency with Fluorosulfonyl Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Revolution

In the landscape of covalent probe discovery, the "goldilocks" zone of reactivity is elusive. Traditional electrophiles like N-hydroxysuccinimide (NHS) esters are often too reactive, leading to rapid hydrolysis and non-specific "off-target" labeling. Conversely, acrylamides are highly specific to cysteine but fail to address the 98% of the proteome lacking accessible cysteines.

This guide focuses on Sulfur-Fluoride Exchange (SuFEx) chemistry, specifically fluorosulfonyl probes (sulfonyl fluorides and fluorosulfates). These probes have redefined "labeling efficiency" by introducing latent electrophilicity —they are stable in aqueous buffer but react rapidly upon specific recognition within a protein binding pocket.

This document provides a technical comparison of these probes against standard alternatives and details a self-validating workflow for quantifying their labeling efficiency using Mass Spectrometry-based Activity-Based Protein Profiling (ABPP).

Chemical Basis: The Mechanism of Latent Reactivity

To understand labeling efficiency, one must understand the activation energy barrier. Fluorosulfonyl probes rely on the unique stability of the S-F bond.

  • Sulfonyl Fluorides (Ar-SO₂F): The sulfur center is electrophilic.[1][2][3][4] In a protein pocket, a nucleophilic residue (Tyr, Lys, His, Ser) attacks the sulfur, displacing fluoride. The reaction is often assisted by local proton transfers or hydrogen bonding that activates the fluoride leaving group.

  • Fluorosulfates (Ar-O-SO₂F): The additional oxygen atom provides resonance stabilization, making the sulfur less electrophilic than in sulfonyl fluorides.[1][2][3] This makes fluorosulfates strictly context-dependent —they rarely react non-specifically and require a precise protein environment to catalyze the exchange.

Diagram 1: SuFEx Activation & Selectivity

The following diagram illustrates the reaction coordinate and the "context-dependent" activation that drives specificity.

SuFEx_Mechanism cluster_0 Probe State cluster_1 Protein Environment cluster_2 Transition State cluster_3 Outcome Probe Fluorosulfonyl Probe (Latent Electrophile) Pocket Binding Pocket (Local pH/H-Bonding) Probe->Pocket Recognition TS Pentacoordinate Sulfur Intermediate Pocket->TS Environment Activation Residue Nucleophile (Tyr-OH, Lys-NH2) Residue->TS Nucleophilic Attack Conjugate Covalent Protein-Probe Complex TS->Conjugate SuFEx Leaving Fluoride Ion (F-) TS->Leaving

Caption: The SuFEx mechanism relies on environmental activation within the binding pocket to overcome the stability of the S-F bond, ensuring high specificity over non-specific background reactivity.

Comparative Performance Matrix

The following table contrasts fluorosulfonyl probes with traditional covalent warheads. Note the distinct advantage of Fluorosulfates in "Stability" and "Residue Scope."[5]

Table 1: Electrophile Performance Comparison

FeatureFluorosulfate (Ar-OSO₂F) Sulfonyl Fluoride (Ar-SO₂F) Acrylamide NHS Ester
Primary Target Tyrosine (Tyr), Lysine (Lys)Tyr, Lys, His, SerCysteine (Cys)Lysine (Lys)
Aqueous Stability High (Stable at pH 7.4 > 24h)Moderate (Hydrolysis t½ ~ hours)HighLow (Hydrolysis t½ ~ mins)
Reactivity Mode "Wait-and-Watch" (Latent)Tunable ElectrophileMichael AdditionAcylation (Rapid)
Selectivity Excellent (Context-driven)Good (Can be promiscuous)High (Cys rare)Poor (Surface labeling)
Labeling Efficiency Moderate to High (Time-dependent)HighHighHigh (but non-specific)
Key Application Ligand-directed labelingBroad kinome profilingKinase inhibitorsBioconjugation

Expert Insight: When designing a probe for a protein with no accessible cysteines, Fluorosulfates are superior to NHS esters because they allow you to perform the labeling reaction in complex biological media (lysates/live cells) without the probe hydrolyzing before it finds its target.

Protocol: Quantitative Assessment via ABPP

To rigorously quantify labeling efficiency, we cannot rely on simple Western blots. We must use Activity-Based Protein Profiling (ABPP) with Tandem Mass Tag (TMT) multiplexing. This protocol measures Target Occupancy —the percentage of the specific protein modified by your probe.

Experimental Workflow

This protocol uses a "Competition" design. You treat one sample with your specific probe and another with vehicle. Then, you treat both with a broad-spectrum "scout" probe (e.g., a biotinylated sulfonyl fluoride) that reacts with any remaining available sites.

Step 1: Probe Incubation

  • Sample: 1 mg/mL proteome lysate (e.g., HEK293T).

  • Treatment: Incubate Sample A with Fluorosulfonyl Probe (1-10 µM) and Sample B with DMSO for 1-4 hours at 25°C.

  • Why: SuFEx kinetics are slower than acrylamides; extended incubation ensures equilibrium.

Step 2: "Scout" Probe Labeling

  • Add a broad-spectrum alkyne-tagged sulfonyl fluoride probe to both samples.

  • Incubate for 1 hour.

  • Logic: The scout probe labels any Tyrosine/Lysine sites not blocked by your specific probe.

Step 3: Click Chemistry & Enrichment

  • React lysates with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Enrich biotinylated proteins on Streptavidin beads.

  • Wash stringently (1% SDS, 8M Urea) to remove non-covalent binders.

Step 4: On-Bead Digestion & TMT Labeling

  • Reduce (DTT), Alkylate (IAA), and digest with Trypsin.

  • Label peptides from Sample A with TMT-126 and Sample B with TMT-127.

Step 5: LC-MS/MS Analysis

  • Combine peptides and analyze via high-resolution Orbitrap MS.

Diagram 2: Quantitative ABPP Workflow

This diagram visualizes the competition assay logic required to calculate occupancy.

ABPP_Workflow cluster_lysate Step 1: Competition cluster_scout Step 2: Scout Labeling cluster_process Step 3-4: Processing cluster_analysis Step 5: Analysis LysateA Lysate + Specific Probe Scout Add Broad-Spectrum Scout Probe (Alkyne) LysateA->Scout LysateB Lysate + DMSO (Control) LysateB->Scout Click Click Chem (Biotin-Azide) Scout->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion & TMT Labeling Enrich->Digest MS LC-MS/MS Digest->MS Ratio Calculate Ratio: (Probe / DMSO) MS->Ratio

Caption: The competition ABPP workflow. A low TMT ratio (Probe/DMSO < 1) indicates the specific probe successfully blocked the scout probe, confirming high labeling efficiency.

Data Interpretation: Calculating Efficiency

The output of the MS experiment is a list of peptides with TMT ratios.

  • Identify Target Peptides: Look for peptides belonging to your protein of interest.

  • Analyze the Ratio:

    • Ratio ≈ 1.0: No labeling. The specific probe did not bind; the scout probe labeled the site equally in both samples.

    • Ratio < 0.1: High Efficiency (>90% Occupancy). The specific probe blocked the scout probe almost entirely.

    • Ratio ≈ 0.5: 50% Occupancy.

Calculation:



Troubleshooting Low Efficiency:

  • Issue: Low occupancy despite high probe concentration.

  • Cause: The SuFEx reaction often requires a specific "catalytic" geometry. If the probe binds but the geometry isn't right for S-F exchange, covalent modification won't occur.

  • Solution: Test Fluorosulfate vs. Sulfonyl Fluoride variants.[3][4] Sulfonyl fluorides are more reactive and may capture "looser" binding geometries.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6] Angewandte Chemie International Edition. [Link]

  • Kelly, J. W., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link]

  • Jones, L. H., et al. (2020). Analysis of SuFEx Chemical Probes in Proteomic Profiling. RSC Medicinal Chemistry. [Link][7]

  • Cravatt, B. F., et al. (2017). Activity-Based Protein Profiling: The Serine Hydrolases. Methods in Enzymology. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.